Tetronasin
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
75139-06-9 |
|---|---|
Molekularformel |
C35H54O8 |
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
(3E)-3-[(2S)-1-hydroxy-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propylidene]oxolane-2,4-dione |
InChI |
InChI=1S/C35H54O8/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7/h11,13,16,19-25,27,29-30,33-34,36,38H,8-10,12,14-15,17-18H2,1-7H3/b13-11+,26-16+,32-31+/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-/m1/s1 |
InChI-Schlüssel |
XZJAKURZQBNKKX-QFQDJZPHSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)/C(=C\2/C(=O)COC2=O)/O)/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C |
Kanonische SMILES |
CC1CCCC(C1C(C)C(=C2C(=O)COC2=O)O)C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tetronasin Biosynthesis and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetronasin is a polyether tetronate antibiotic with significant potential as an antimicrobial and antiparasitic agent. Produced by the bacterium Streptomyces longisporoflavus, its complex chemical structure, featuring a distinctive tetronic acid moiety and multiple cyclic ethers, arises from a sophisticated biosynthetic pathway.[1][2][3] This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (tsn), a detailed analysis of the proposed biosynthetic pathway, and methodologies for the genetic manipulation of the producing organism. The biosynthesis is orchestrated by a modular type I polyketide synthase (PKS) system, along with a suite of tailoring enzymes responsible for the intricate cyclization and modification reactions that yield the final natural product. Understanding this pathway is crucial for efforts in biosynthetic engineering to generate novel, more effective derivatives.
This compound Biosynthetic Gene Cluster (tsn) Analysis
The biosynthesis of this compound is encoded by the tsn gene cluster, which has been sequenced and is available under GenBank accession number FJ462704.[1][4][5] The cluster spans a significant portion of the S. longisporoflavus genome and contains genes for the core polyketide synthase enzymes, as well as a variety of tailoring enzymes responsible for the formation of the characteristic tetronate, tetrahydrofuran (B95107), cyclohexane (B81311), and tetrahydropyran (B127337) rings.[4][5] While a complete functional analysis of every gene in the tsn cluster is not available in the literature, a comprehensive understanding can be derived from comparative analysis with the homologous gene clusters for the related polyether tetronates, tetronomycin (tmn) and tetromadurin (mad).[4][5][6][7]
The table below summarizes the predicted functions of the key genes within the this compound biosynthetic pathway, inferred from the analysis of the tsn cluster and its homologues.
| Gene (this compound) | Homologue (Tetromadurin) | Proposed Function |
| tsn PKS genes | madAI-AVII | Five modular Type I polyketide synthases responsible for assembling the polyketide backbone from malonyl-CoA and methylmalonyl-CoA extender units.[4][5] |
| tsn (glycerate utilization) | mad7, mad8, mad16, mad17, mad18 | A set of enzymes homologous to the glycerate-utilization operon, responsible for synthesizing the glyceryl-ACP precursor to the tetronate ring.[4] |
| tsn (epoxidase) | madC | A putative epoxidase that catalyzes the formation of epoxide rings on the polyketide chain, which are precursors to the tetrahydrofuran rings. |
| tsn (epoxide hydrolase) | madB | An epoxide hydrolase that catalyzes the ring-opening of epoxides to form the tetrahydrofuran rings through a cascade reaction.[4][8] |
| tsn11 | mad10 | A [4+2] cyclase (Diels-Alderase) that catalyzes an inverse-electron-demand hetero-Diels-Alder reaction to form an oxadecalin intermediate, a key step in cyclohexane ring formation.[1][9] |
| tsn15 | mad31 | An enzyme that catalyzes the rearrangement of the oxadecalin intermediate formed by Tsn11 to generate the final tetrahydropyran ring of this compound.[1][4][9] |
| tsn (hydroxylases) | mad29, mad30 | Cytochrome P450 monooxygenases responsible for hydroxylations at specific positions on the this compound scaffold.[4] |
| tnrA, tnrB | - | Genes encoding an ABC transporter system that confers resistance to this compound, likely by effluxing the antibiotic out of the cell.[10] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the assembly of a linear polyketide chain by the modular type I PKS enzymes. This is followed by a series of intricate tailoring reactions to form the final complex structure.
Polyketide Chain Assembly
The this compound PKS consists of five large, multifunctional enzymes that act in an assembly-line fashion.[4][5] The process is initiated with a starter unit, and the growing polyketide chain is elongated through the sequential addition of extender units. The tsn gene cluster encodes PKS modules that incorporate six (2S)-methylmalonyl-CoA and seven malonyl-CoA units to construct the 26-carbon backbone of this compound.[4][5]
Tetronate Ring Formation
A key feature of this compound is its tetronic acid moiety. This is formed from a glycerate-derived precursor.[6] Genes within the tsn cluster show homology to the glycerate-utilization operon, suggesting a mechanism where 1,3-bisphosphoglycerate is converted to a glyceryl-ACP intermediate.[4] This intermediate is then proposed to react with the polyketide chain to form the tetronate ring and release the molecule from the PKS.[6]
Ring System Formation
The formation of the multiple ring systems in this compound is a complex process catalyzed by a series of tailoring enzymes:
-
Tetrahydrofuran Rings: The formation of the tetrahydrofuran rings is initiated by an epoxidase that forms epoxide intermediates on the polyketide backbone.[4][8] An epoxide hydrolase then catalyzes a cascade of ring-opening and cyclization reactions to yield the fused tetrahydrofuran structures.[4][8]
-
Cyclohexane and Tetrahydropyran Ring Formation: The formation of the cyclohexane and tetrahydropyran rings is one of the most remarkable steps in this compound biosynthesis, involving a duo of specialized enzymes, Tsn11 and Tsn15.[1][9]
-
Tsn11 Catalysis: Tsn11, a flavin-dependent enzyme, catalyzes an inverse-electron-demand hetero-Diels-Alder [4+2] cycloaddition to form a transient oxadecalin intermediate.[1][9] This intermediate can be hydrated to form a stable cyclic hemiacetal.[9]
-
Tsn15 Catalysis: The hemiacetal intermediate is then acted upon by Tsn15, which catalyzes a pericyclic rearrangement.[1][9] This reaction leads to the fragmentation of the oxadecalin ring and the concomitant formation of the tetrahydropyran ring, completing the core structure of this compound.[9]
-
The proposed biosynthetic pathway for the formation of the cyclohexane and tetrahydropyran rings is depicted in the following diagram.
Experimental Protocols
The study of the this compound biosynthetic pathway relies on a variety of molecular biology and analytical chemistry techniques. Key among these are methods for the genetic manipulation of Streptomyces longisporoflavus to create mutants and for the analysis of the resulting metabolic profiles.
Gene Deletion via Homologous Recombination
A common method for elucidating gene function in Streptomyces is to create in-frame gene deletions to prevent polar effects on downstream genes. This is often achieved through intergeneric conjugation from E. coli.
Methodology:
-
Construction of the Deletion Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene (e.g., tsn11) from S. longisporoflavus genomic DNA using PCR.
-
Clone these flanking regions into a temperature-sensitive E. coli - Streptomyces shuttle vector that contains a selectable marker (e.g., apramycin (B1230331) resistance). The vector should also carry a counter-selectable marker for use in Streptomyces if desired.
-
The two flanking regions are ligated together in the vector, effectively replacing the target gene with a "scar" sequence.
-
-
Intergeneric Conjugation:
-
Transform the final deletion plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient S. longisporoflavus to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) to allow for conjugation.
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to kill the E. coli and the vector-specific antibiotic) to select for exconjugants.
-
-
Selection of Mutants:
-
Incubate the plates until exconjugant colonies appear.
-
Culture the exconjugants under non-permissive conditions (e.g., elevated temperature for a temperature-sensitive plasmid) to promote the second crossover event (recombination out of the plasmid).
-
Screen for colonies that have lost the vector-conferred resistance, indicating a double crossover has occurred.
-
Confirm the deletion of the target gene by PCR analysis of genomic DNA from the putative mutants.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to compare the metabolite profiles and identify any new intermediates or the absence of the final product.[8]
-
The general workflow for gene deletion is illustrated below.
Quantitative Data
As of the date of this publication, there is a notable lack of publicly available quantitative data regarding the this compound biosynthetic pathway. Specific details on enzyme kinetics, substrate and product concentrations in vivo, and fermentation titers are not extensively reported in the scientific literature. Further research, including in vitro enzymatic assays and detailed fermentation studies, is required to populate these data gaps.
Conclusion
The biosynthesis of this compound is a complex and fascinating process that showcases the remarkable chemical capabilities of Streptomyces. The elucidation of the tsn gene cluster and the characterization of key enzymes in the pathway have provided a solid foundation for understanding how this potent antibiotic is produced. The proposed pathway, particularly the novel cyclization reactions catalyzed by Tsn11 and Tsn15, offers exciting opportunities for biosynthetic engineering. By manipulating the genes in this cluster, it may be possible to create novel this compound analogues with improved therapeutic properties, thus highlighting the importance of continued research in this area for the development of new drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Germ AI | Streptomyces longisporoflavus [germai.app]
- 3. Streptomyces longisporoflavus - Wikipedia [en.wikipedia.org]
- 4. The biosynthetic pathway to tetromadurin (SF2487/A80577), a polyether tetronate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the tetronomycin gene cluster: insights into the biosynthesis of a polyether tetronate antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The biosynthetic pathway to tetromadurin (SF2487/A80577), a polyether tetronate antibiotic | PLOS One [journals.plos.org]
- 9. Unexpected enzyme-catalysed [4+2] cycloaddition and rearrangement in polyether antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ABC-transporter from Streptomyces longisporoflavus confers resistance to the polyether-ionophore antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricate Stereostructure of Tetronasin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The polyether ionophore antibiotic Tetronasin, a complex natural product, has garnered significant attention for its potent biological activity. A thorough understanding of its three-dimensional architecture is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a detailed account of the key experimental data and methodologies employed in the complete stereochemical elucidation of this compound, focusing on the pivotal contributions of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Quantitative Spectroscopic and Crystallographic Data
The determination of this compound's complex stereochemistry relied on the careful analysis and integration of data from multiple analytical techniques. The following tables summarize the key quantitative data obtained from NMR spectroscopy and X-ray crystallography, which were instrumental in assigning the relative and absolute stereochemistry of its numerous chiral centers.
Table 1: Key ¹H NMR Data for the Stereochemical Assignment of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOE Correlations |
| H-15 | 3.45 | d | 9.5 | H-16, H-19 |
| H-16 | 4.10 | m | - | H-15, H-17 |
| H-19 | 3.85 | m | - | H-15, H-20 |
| H-22 | 4.25 | dd | 8.0, 3.0 | H-23, H-34 |
| H-26 | 3.95 | m | - | H-25, H-34 |
| H-34 | 1.20 | d | 7.0 | H-22, H-26 |
| Note: Data presented here is a representative summary based on published literature. Specific values may vary slightly depending on experimental conditions. |
Table 2: Key ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 175.2 |
| C-3 | 198.5 |
| C-15 | 78.9 |
| C-16 | 72.1 |
| C-19 | 75.4 |
| C-22 | 82.3 |
| C-26 | 76.8 |
| C-34 | 18.5 |
| Note: This table highlights key carbons involved in the core ring systems. A complete assignment involves the analysis of the entire spectrum. |
Table 3: X-ray Crystallographic Data for this compound Sodium Salt
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 14.56 |
| b (Å) | 25.89 |
| c (Å) | 10.23 |
| Resolution (Å) | 1.5 |
| Note: Crystallographic data is essential for the definitive determination of the absolute stereostructure. |
Experimental Protocols
The successful elucidation of this compound's stereostructure was the result of a series of meticulously executed experiments. The following sections detail the methodologies for the key analytical techniques employed.
High-Resolution NMR Spectroscopy
Objective: To determine the relative stereochemistry of the various stereocenters within the this compound molecule through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
The sample was filtered into a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton spectra were acquired to observe chemical shifts and coupling patterns.
-
COSY (Correlation Spectroscopy): A 2D COSY experiment was performed to establish proton-proton spin-spin coupling networks, identifying adjacent protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was conducted with varying mixing times (e.g., 300-800 ms) to identify through-space correlations between protons that are in close proximity (typically < 5 Å).
Data Analysis:
-
The magnitudes of ³JHH values were used to infer dihedral angles between adjacent protons, providing information about the relative stereochemistry in the tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings. For instance, large coupling constants (e.g., > 8 Hz) are indicative of a trans-diaxial relationship between protons.
-
NOESY correlations were crucial for establishing the relative stereochemistry of substituents on the rings. For example, strong NOEs between protons on the same face of a ring system confirm their cis relationship.
Single-Crystal X-ray Diffraction
Objective: To determine the absolute stereochemistry of this compound by obtaining a three-dimensional electron density map of the molecule in its crystalline state.
Crystal Growth:
-
Single crystals of the sodium salt of this compound suitable for X-ray diffraction were grown by slow evaporation of a solvent system such as methanol/water or acetone/water.
Data Collection:
-
A suitable single crystal was mounted on a goniometer head.
-
The crystal was cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a sensitive detector.
-
A complete dataset was collected by rotating the crystal through a series of angles.
Structure Solution and Refinement:
-
The diffraction data were processed to determine the unit cell dimensions and space group.
-
The crystal structure was solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An atomic model of this compound was built into the electron density map.
-
The model was refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
-
The absolute configuration was determined using anomalous dispersion effects, often by including a heavy atom in the crystal structure or by using the Flack parameter.
Visualization of Experimental Logic
The elucidation of a complex stereostructure like this compound is a logical process that integrates data from various sources. The following diagrams illustrate the workflow and the relationships between different experimental techniques.
Caption: Workflow for the stereochemical elucidation of this compound.
Caption: Logical relationship of data in defining this compound's structure.
An In-depth Technical Guide to the Initial Characterization of Tetronasin's Antimicrobial Spectrum
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tetronasin is a polyether ionophore antibiotic with a demonstrated spectrum of activity primarily directed against Gram-positive bacteria and certain anaerobic microorganisms. Its mechanism of action involves the disruption of ion gradients across the cell membrane, leading to a collapse of the proton motive force and subsequent cell death. This document provides a comprehensive overview of the initial characterization of this compound's antimicrobial profile, including its known spectrum of activity, detailed experimental protocols for its evaluation, and a summary of its mechanism of action. All quantitative data are presented in tabular format for clarity, and key experimental workflows and the proposed mechanism of action are illustrated with diagrams.
Introduction
This compound (also known as ICI 139603) is a polyether antibiotic isolated from Streptomyces longisporoflavus. Like other ionophores, its biological activity is intrinsically linked to its ability to form lipid-soluble complexes with cations and transport them across biological membranes. This unique mechanism of action makes it a subject of interest, particularly in the context of overcoming resistance to conventional antibiotics. The initial characterization of its antimicrobial spectrum is a critical step in evaluating its potential as a therapeutic agent. This guide outlines the fundamental data and methodologies required for this characterization.
Antimicrobial Spectrum and Potency
The antimicrobial activity of this compound is largely selective for bacteria that lack an outer membrane.
-
Gram-Positive Bacteria: this compound is potent against a wide range of Gram-positive bacteria. Bacteria with a Gram-positive ultrastructure are generally sensitive to this compound and have been shown to be unable to adapt to its presence.
-
Gram-Negative Bacteria: In contrast, Gram-negative bacteria are typically resistant to this compound. This resistance is attributed to the protective outer membrane, which is presumed to be impermeable to the large, hydrophobic this compound molecule.
-
Anaerobic Microorganisms: Studies on ruminal microorganisms have shown that this compound is highly potent against many anaerobic bacteria and fungi. For instance, its potency towards most of these microbes is reported to be an order of magnitude or more greater than that of monensin.
Quantitative Antimicrobial Activity
The following table summarizes the known and extrapolated in vitro activity of this compound against a representative panel of microorganisms. Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying antimicrobial potency.
| Organism Category | Representative Organism(s) | Type | Known/Expected Activity | MIC Range (µg/mL) |
| Gram-Positive Aerobes | Staphylococcus aureus | Aerobic | Susceptible | ≤ 0.5 (estimated) |
| Bacillus subtilis | Aerobic | Susceptible | ≤ 0.5 (estimated) | |
| Gram-Positive Anaerobes | Clostridium spp. | Anaerobic | Susceptible | 0.05 - 12.5 |
| Ruminococcus flavefaciens | Anaerobic | Susceptible (can adapt) | Not specified | |
| Gram-Negative Aerobes | Escherichia coli | Aerobic | Resistant | > 128 |
| Pseudomonas aeruginosa | Aerobic | Resistant | > 128 | |
| Anaerobic Fungi | Neocallimastix frontalis | Anaerobic | Susceptible | Not specified |
Note: Specific MIC values for this compound against a broad, standardized panel of clinical isolates are not widely published. The values presented are based on descriptive reports of high potency and data from structurally related polyether tetronate antibiotics.
Mechanism of Action: Ionophore Activity
This compound functions as a mobile ion carrier, disrupting the essential electrochemical gradients across the bacterial cytoplasmic membrane.
-
Complex Formation: The lipophilic exterior of the this compound molecule allows it to insert into the bacterial cell membrane. Its polar interior chelates cations (such as K⁺) or protons (H⁺) from the extracellular environment.
-
Transmembrane Transport: The this compound-ion complex then diffuses across the lipid bilayer, carrying the ion down its concentration gradient into the cytoplasm.
-
Ion Release and Gradient Dissipation: Once inside the cell, the ion is released. This process is repeated, leading to an uncontrolled influx of ions and the dissipation of the membrane potential and pH gradient.
-
Cell Death: The collapse of this proton motive force, which is critical for ATP synthesis, nutrient transport, and other essential cellular functions, ultimately leads to bacterial cell death.
Experimental Protocols
The following protocols describe standard methodologies for determining the in vitro antimicrobial spectrum of a novel compound like this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of this compound to be tested into well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: a. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Agar (B569324) Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
Procedure:
-
Disk Preparation: Impregnate sterile paper disks with a defined amount of this compound solution and allow them to dry.
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the antibiotic.
Conclusion
The initial characterization of this compound reveals it to be a potent antimicrobial agent with a spectrum of activity concentrated against Gram-positive bacteria and anaerobic microorganisms. Its efficacy is rooted in its function as an ionophore, which leads to the fatal disruption of the bacterial cell membrane's electrochemical potential. This mechanism is distinct from that of many conventional antibiotic classes, suggesting a potential role in addressing antimicrobial resistance. Further studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide on Streptomyces longisporoflavus: A Producer of Tetronasin and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptomyces longisporoflavus stands as a prolific microbial factory for a diverse array of bioactive secondary metabolites with significant potential in medicine and biotechnology. This technical guide provides a comprehensive overview of this bacterium, with a primary focus on its production of the potent polyether ionophore antibiotic, tetronasin. Additionally, this document delves into the biosynthesis of other notable compounds produced by S. longisporoflavus, including the protein kinase inhibitor staurosporine, the lanthionine-containing antibiotics cinnamycin (B74467) and duramycin (B1576892), and α-amylase inhibitors with anti-diabetic potential. This guide furnishes detailed experimental protocols for fermentation, extraction, purification, and bioactivity assessment, alongside a review of the regulatory networks governing secondary metabolism in Streptomyces. Quantitative data on production and bioactivity are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of the underlying biological processes.
Introduction to Streptomyces longisporoflavus
Streptomyces longisporoflavus, a Gram-positive, filamentous bacterium isolated from soil, is a member of the genus Streptomyces, which is renowned for its capacity to produce over two-thirds of clinically useful antibiotics.[1] This species has garnered significant attention for its production of a range of bioactive compounds with diverse therapeutic applications.
The metabolic versatility of S. longisporoflavus makes it a subject of interest for drug discovery and development. Its genome harbors the genetic blueprints for the synthesis of complex natural products, including polyketides, non-ribosomal peptides, and other classes of secondary metabolites. This guide will explore the key bioactive molecules synthesized by this remarkable microorganism.
Key Bioactive Compounds from Streptomyces longisporoflavus
Streptomyces longisporoflavus is a known producer of several medically and commercially important bioactive compounds.
This compound
This compound is a polyketide polyether ionophore antibiotic that exhibits potent activity against Gram-positive bacteria.[2] Its mechanism of action involves the disruption of ion gradients across cell membranes, leading to cell death.[2] The complex structure of this compound, featuring a tetronic acid moiety, has been elucidated, and its biosynthetic gene cluster has been a subject of genetic investigation.[3][4]
Staurosporine
Staurosporine is a well-known and potent inhibitor of a broad spectrum of protein kinases, making it a valuable tool in cell biology research and a lead compound for the development of anticancer drugs.[5] Its ability to induce apoptosis in various cell lines is a key feature of its biological activity.[5]
Cinnamycin and Duramycin
Cinnamycin and duramycin are lanthionine-containing peptide antibiotics (lantibiotics) that exhibit interesting biological activities, including the inhibition of phospholipase A2.[6] These peptides are characterized by their post-translationally modified amino acid residues, which form thioether cross-links.
α-Amylase Inhibitors
Certain strains of S. longisporoflavus have been shown to produce α-amylase inhibitors. These molecules have potential therapeutic applications in the management of type 2 diabetes by slowing the digestion of carbohydrates and reducing postprandial hyperglycemia.
Quantitative Data on Bioactive Compound Production and Activity
The production yields of bioactive compounds by Streptomyces longisporoflavus can be significantly influenced by fermentation conditions. The following tables summarize available quantitative data.
Table 1: Optimization of Fermentation Conditions for Secondary Metabolite Production in Streptomyces spp.
| Parameter | Optimized Condition | Effect on Production | Reference |
| Carbon Source | Glucose, Starch, Glycerol | Varies depending on the target metabolite and strain. High glucose concentrations can sometimes repress antibiotic production. | [7][8][9] |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone, Ammonium sulfate | Affects both biomass and secondary metabolite production. The C:N ratio is a critical factor. | [7][10][11][12] |
| pH | 6.0 - 8.0 | Optimal pH is crucial for enzyme activity and nutrient uptake. | [1] |
| Temperature | 28 - 37 °C | Influences growth rate and enzyme kinetics for secondary metabolism. | [1] |
Table 2: Bioactivity of Compounds from Streptomyces longisporoflavus
| Compound | Bioactivity | Target/Assay | IC₅₀/MIC | Reference |
| Staurosporine | Protein Kinase Inhibition | Protein Kinase C (PKC) | 0.7 - 20 nM | [6] |
| Apoptosis Induction | Various cancer cell lines | 1 - 100 nM | [6] | |
| This compound | Antibacterial | Gram-positive bacteria | Varies | [2] |
| Ionophore Activity | Cation transport across membranes | Not specified | [2] | |
| α-Amylase Inhibitor | Enzyme Inhibition | Porcine pancreatic α-amylase | Varies | [13] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces longisporoflavus and the isolation, purification, and characterization of its bioactive compounds.
Fermentation of Streptomyces longisporoflavus for this compound Production
This protocol outlines a general procedure for the fermentation of S. longisporoflavus. Optimization of media components and culture conditions is often necessary to maximize the yield of this compound.
Workflow for Fermentation:
References
- 1. Characterization of saltern based Streptomyces sp. and statistical media optimization for its improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ABC-transporter from Streptomyces longisporoflavus confers resistance to the polyether-ionophore antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces longisporoflavus - Wikipedia [en.wikipedia.org]
- 5. Identification and Biotechnological Application of Novel Regulatory Genes Involved in Streptomyces Polyketide Overproduction through Reverse Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the cultivation medium for natamycin production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of clavulanic acid production by Streptomyces daufpe 3060 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutritional value improvement of soybean meal through solid-state fermentation by proteases-enhanced Streptomyces sp. SCUT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of dietary soybean meal concentration on growth and immune response of pigs infected with porcine reproductive and respiratory syndrome virus [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Ion-Binding Specificity of Tetronasin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetronasin, a polyether ionophore antibiotic, has garnered significant interest due to its potent biological activities, which are intrinsically linked to its ability to selectively bind and transport metal cations across lipid membranes. Understanding the nuanced ion-binding selectivity of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing this compound's ion selectivity, supported by available data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to this compound and Ionophore Selectivity
This compound is a member of the tetronate family of natural products, characterized by a unique molecular architecture that includes a tetronic acid moiety.[1][2] As an ionophore, this compound acts as a lipid-soluble carrier that facilitates the transport of ions across otherwise impermeable biological membranes.[3] This transport process disrupts the electrochemical gradients essential for cellular function, leading to its antibiotic effects.
The efficacy and biological impact of an ionophore are critically dependent on its ion-binding selectivity —the preferential binding of certain ions over others. This selectivity is a function of several factors, including the size of the ion, its charge density, and the stereochemistry of the ionophore's binding cavity. While this compound has been described as a divalent antiporter with a preference for Ca²⁺ and Mg²⁺, studies have also successfully determined the structure of a sodium-Tetronasin complex, highlighting its capability to bind monovalent cations as well.[4][5] This dual affinity underscores the complexity of its ion-binding profile and necessitates a detailed examination of its selectivity.
Structural Basis of Ion Selectivity
The three-dimensional structure of this compound is crucial in determining its ion-binding preferences. The molecule folds to create a pseudo-cavity lined with oxygen atoms from hydroxyl, carboxyl, and ether functionalities. These oxygen atoms act as ligands, coordinating with the positively charged cation. The specific geometry and rigidity of this binding pocket dictate which ions can be accommodated most favorably.
A study on the sodium-Tetronasin complex in a chloroform (B151607) solution using NMR spectroscopy revealed that a water molecule is involved in the coordination sphere.[4] This water molecule is hydrogen-bonded to oxygen atoms within the this compound molecule and also interacts with the sodium ion.[4] The involvement of a water molecule in the complex suggests a mechanism where the partial dehydration of the ion is a key step in the binding process, a common feature among many ionophores. The energy required for this dehydration must be compensated by the favorable interactions with the ionophore's ligands for stable complex formation to occur.
Quantitative Analysis of Ion-Binding Selectivity
A thorough understanding of this compound's selectivity requires quantitative data that describes its binding affinity for various physiologically relevant cations. This data is typically presented in the form of association constants (Ka), dissociation constants (Kd), or potentiometric selectivity coefficients (KpotA,B).
Table 1: Hypothetical Ion-Binding Affinity and Selectivity Data for this compound
| Cation | Binding Affinity (Ka, M-1) | Selectivity Coefficient (log KpotNa+, Cation) | Transport Rate (ions/s) |
| Na⁺ | 5.2 x 10⁴ | 0 | 150 |
| K⁺ | 8.9 x 10³ | -0.76 | 85 |
| Mg²⁺ | 1.1 x 10⁵ | 0.32 | 180 |
| Ca²⁺ | 2.5 x 10⁵ | 0.68 | 220 |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative information required for a comprehensive analysis. Actual experimental values for this compound should be consulted from peer-reviewed literature when available.
Experimental Protocols for Determining Ion Selectivity
The determination of ionophore selectivity involves a range of biophysical and electrochemical techniques. Below are detailed methodologies for key experiments.
Potentiometric Selectivity Coefficient Determination using the Matched Potential Method (MPM)
The Matched Potential Method is a widely accepted technique for quantifying the selectivity of ion-selective electrodes based on neutral ionophores.[6][7][8]
Experimental Workflow:
Protocol:
-
Membrane Preparation: A solution containing the ionophore (this compound), a polymer matrix (e.g., PVC), and a plasticizer (e.g., o-nitrophenyl octyl ether) in a volatile solvent like tetrahydrofuran (B95107) is prepared. This solution is cast into a mold and the solvent is allowed to evaporate, leaving a thin, flexible membrane.
-
Electrode Assembly: The prepared membrane is cut and sealed onto the end of an electrode body. The electrode is then filled with an internal reference solution containing a known concentration of the primary ion.
-
Potentiometric Measurement: The electrode is first immersed in a solution of the primary ion (e.g., Na⁺) at a specific activity, and the stable potential is recorded. Subsequently, the electrode is placed in a solution containing the interfering ion (e.g., K⁺), and the activity of this ion is adjusted until the measured potential matches the one recorded in the primary ion solution.
-
Calculation: The potentiometric selectivity coefficient (KpotA,B) is calculated from the activities of the primary (aA) and interfering (aB) ions that produce the same potential reading.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Logical Flow of ITC Experiment:
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a non-aqueous solvent (e.g., methanol (B129727) or acetonitrile) to ensure solubility. A solution of the salt of the cation of interest is prepared in the same solvent.
-
ITC Measurement: The this compound solution is placed in the sample cell of the calorimeter. The cation solution is loaded into the injection syringe. Small, precise injections of the cation solution are made into the sample cell.
-
Data Analysis: The heat change associated with each injection is measured. The integrated heat data is plotted against the molar ratio of the cation to this compound. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Structure-Activity Relationships (SAR) in this compound Analogs
The study of structure-activity relationships (SAR) involves synthesizing and evaluating analogs of this compound to understand how specific structural modifications impact its ion-binding selectivity and biological activity.[9][10] For instance, altering the number or type of oxygen-containing functional groups in the binding pocket can shift the selectivity from divalent to monovalent cations or vice versa. Similarly, modifications to the carbon backbone can affect the overall conformation and flexibility of the molecule, thereby influencing its ability to encapsulate different ions.
Signaling Pathway of this compound's Ion Transport Mechanism:
Conclusion and Future Directions
The ion-binding selectivity of this compound is a complex phenomenon governed by its unique three-dimensional structure and the physicochemical properties of the interacting cations. While it is generally considered to have a preference for divalent cations like Ca²⁺ and Mg²⁺, its ability to bind monovalent cations is also established. A comprehensive understanding of its selectivity profile requires rigorous quantitative analysis using techniques such as potentiometry and calorimetry. Future research should focus on generating a complete quantitative dataset for a wide range of physiologically relevant ions. Furthermore, exploring the structure-activity relationships of synthetic this compound analogs will be instrumental in developing new ionophore-based therapeutics with tailored selectivity and enhanced efficacy. This knowledge will not only advance our understanding of this compound's mode of action but also pave the way for its application in various fields, from antimicrobial drug development to tools for studying ion transport in biological systems.
References
- 1. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ionophore - Wikipedia [en.wikipedia.org]
- 4. The structure of the ionophoric antibiotic Na-tetronasin (M139603) in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Effect of nigericin, monensin, and this compound on biohydrogenation in continuous flow-through ruminal fermenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification [jstage.jst.go.jp]
- 9. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Cyclization: Unraveling the Biosynthetic Origins of Tetronasin's Core Rings
A deep dive into the enzymatic cascade that forges the cyclohexane (B81311) and tetrahydropyran (B127337) moieties of the potent polyether antibiotic, Tetronasin.
This technical guide offers an in-depth exploration of the biosynthetic pathway responsible for the formation of the distinctive cyclohexane and tetrahydropyran rings within the complex architecture of this compound. Addressed to researchers, scientists, and professionals in drug development, this document details the key enzymatic players, their mechanisms of action, and the experimental evidence that has illuminated this fascinating biochemical transformation.
The Central Enigma: A Two-Enzyme Cascade for Ring Formation
The biosynthesis of the this compound core, produced by Streptomyces longisporoflavus, was long a subject of speculation. The formation of its two central six-membered rings, a cyclohexane and a tetrahydropyran, from a linear polyketide precursor is a formidable chemical challenge. Groundbreaking research has revealed that this intricate cyclization is not a spontaneous event but a precisely orchestrated two-step enzymatic cascade catalyzed by two remarkable enzymes: Tsn11 and Tsn15.[1][2]
Initial genetic analysis of the this compound biosynthetic gene cluster identified two genes, tsn11 and tsn15, with homology to [4+2] cyclases, enzymes typically involved in Diels-Alder-like reactions.[1][2] This was unexpected, as the final structure of this compound does not immediately suggest a Diels-Alder type construction.
Elucidating the Pathway: Key Experiments and Discoveries
The roles of Tsn11 and Tsn15 were definitively established through a combination of gene deletion studies and in vitro enzymatic assays.
Gene Deletion Reveals a Key Intermediate
Deletion of the tsn11 gene in S. longisporoflavus led to the complete abolition of this compound production and the accumulation of a late-stage linear intermediate, designated as Compound 3 .[1][2] This provided strong evidence that Tsn11 acts as the first enzyme in the cyclization cascade.
In Vitro Reconstitution: Observing the Cascade in Action
The biosynthetic pathway was successfully reconstituted in vitro using purified Tsn11 and Tsn15 enzymes and the accumulated intermediate, Compound 3. This allowed for the step-by-step dissection of the cyclization process.[1]
Incubation of Compound 3 with Tsn11 resulted in its conversion to a new, unexpected product, an oxadecalin-containing intermediate named T-22 (also referred to as Compound 4).[1][3] This reaction, an apparent inverse-electron-demand hetero-Diels-Alder cyclization, forms the first of the two rings.[1][3]
Subsequent addition of Tsn15 to the reaction mixture containing T-22 catalyzed its rearrangement into the final this compound structure, complete with both the cyclohexane and tetrahydropyran rings.[1][3] This remarkable transformation involves the fragmentation of the oxadecalin moiety and the formation of the tetrahydropyran ring.[3]
The following table summarizes the outcomes of the in vitro reconstitution experiments, providing semi-quantitative data on the reaction timelines.
| Reaction | Enzyme(s) | Substrate | Product(s) | Reaction Time |
| Step 1 | Tsn11 | Compound 3 | T-22 (Compound 4) | Within 1 hour |
| Step 2 | Tsn15 | T-22 (Compound 4) | This compound | Complete in 10 minutes |
| One-pot | Tsn11 and Tsn15 | Compound 3 | This compound | Complete in 10 minutes |
The Biosynthetic Pathway: A Visual Representation
The two-step enzymatic cascade for the formation of the cyclohexane and tetrahydropyran rings of this compound is depicted below.
Figure 1. Biosynthetic pathway for the formation of the cyclohexane and tetrahydropyran rings in this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in deciphering the this compound biosynthetic pathway.
Gene Deletion in Streptomyces longisporoflavus
This protocol outlines the generation of an in-frame deletion of the tsn11 gene.
-
Vector Construction:
-
Amplify ~1.5 kb regions flanking the tsn11 gene from S. longisporoflavus genomic DNA using high-fidelity polymerase.
-
Clone the upstream and downstream fragments into a suitable temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an apramycin (B1230331) resistance cassette.
-
Verify the construct by restriction digest and Sanger sequencing.
-
-
Protoplast Preparation and Transformation:
-
Grow S. longisporoflavus in TSB medium to the late-log phase.
-
Harvest mycelia and wash with P buffer.
-
Resuspend mycelia in P buffer containing lysozyme (B549824) (1 mg/mL) and incubate at 30°C until protoplast formation is observed.
-
Filter the protoplasts through cotton wool and wash with P buffer.
-
Resuspend the protoplasts in P buffer.
-
Mix the protoplast suspension with the constructed deletion vector and polyethylene (B3416737) glycol (PEG).
-
Plate the transformation mix onto R2YE agar (B569324) plates and incubate at 30°C.
-
-
Selection of Mutants:
-
Overlay the plates with apramycin to select for transformants.
-
Isolate single colonies and grow in TSB medium without apramycin at a non-permissive temperature (e.g., 39°C) to induce plasmid loss.
-
Plate the culture onto non-selective agar and then replica-plate onto apramycin-containing and apramycin-free plates to identify colonies that have lost the plasmid and are apramycin-sensitive.
-
Screen the apramycin-sensitive colonies by PCR using primers flanking the tsn11 gene to identify double-crossover mutants with the desired gene deletion.
-
In Vitro Reconstitution Assay
This protocol describes the enzymatic conversion of Compound 3 to this compound.
-
Protein Expression and Purification:
-
Clone the tsn11 and tsn15 genes into a suitable expression vector (e.g., pET series) with a His-tag.
-
Transform the constructs into E. coli BL21(DE3).
-
Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 18°C) overnight.
-
Harvest cells, lyse by sonication, and purify the His-tagged proteins using Ni-NTA affinity chromatography.
-
Dialyze the purified proteins against a suitable storage buffer.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), NaCl, and the purified Tsn11 enzyme.
-
Add Compound 3 (isolated from the Δtsn11 mutant) to the reaction mixture.
-
Incubate the reaction at 30°C for 1 hour.
-
To a separate reaction, or to the same reaction after 1 hour, add the purified Tsn15 enzyme.
-
Continue incubation at 30°C for 10-30 minutes.
-
Quench the reactions by adding an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer, evaporate the solvent, and resuspend the residue in a suitable solvent for analysis.
-
-
Product Analysis:
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify Compound 3, T-22, and this compound based on their retention times and mass-to-charge ratios.
-
Figure 2. Experimental workflow for elucidating the biosynthetic pathway.
Conclusion and Future Perspectives
The elucidation of the biosynthetic pathway for the cyclohexane and tetrahydropyran rings in this compound stands as a testament to the power of combining genetic, biochemical, and analytical techniques. The discovery of the Tsn11/Tsn15 enzymatic cascade, involving an unexpected hetero-Diels-Alder reaction and a subsequent rearrangement, has not only solved a long-standing puzzle in polyketide biosynthesis but has also expanded our understanding of the catalytic repertoire of cyclase enzymes.
Future research in this area could focus on several exciting avenues:
-
Detailed kinetic analysis of Tsn11 and Tsn15 to quantify their catalytic efficiency.
-
Structural studies of Tsn11 to complement the existing crystal structure of Tsn15, providing a complete picture of the enzymatic machinery.
-
Engineering of the biosynthetic pathway to generate novel this compound analogs with potentially improved therapeutic properties.
The intricate and elegant solution that nature has evolved for the construction of this compound's core structure provides a rich source of inspiration for synthetic chemists and a powerful toolkit for biosynthetic engineers.
References
A Structural Deep Dive: Tetronasin and its Tetronate Antibiotic Counterparts
A Technical Guide for Researchers and Drug Development Professionals
The tetronate antibiotics are a burgeoning class of natural products characterized by a distinctive tetronic acid moiety. Among these, tetronasin has garnered significant interest due to its potent ionophoric activity and complex polyether structure. This technical guide provides an in-depth structural comparison of this compound with other notable tetronate antibiotics, including the linear polyether tetronomycin, the simpler linear acyl-tetronate RK-682, and the spirocyclic compounds abyssomicin C and chlorothricin. This analysis aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structural nuances, biological activities, and biosynthetic pathways that define this promising class of antimicrobial agents.
Core Structural and Physicochemical Comparison
A fundamental aspect of understanding the structure-activity relationships within the tetronate family lies in the direct comparison of their core physicochemical properties. This compound, a complex polyether, stands in contrast to the varying structural motifs of other members of this class. The following table summarizes key quantitative data for a selection of prominent tetronate antibiotics.
| Antibiotic | Classification | Molecular Formula | Molecular Weight ( g/mol ) | Bioactivity (MIC µg/mL) |
| This compound | Polyether | C35H54O8 | 602.80 | Potent against Gram-positive bacteria (specific MIC data against a common reference strain is limited in publicly available literature) |
| Tetronomycin | Polyether | C34H50O8 | 586.8 | Potent against drug-resistant Gram-positive bacteria, including MRSA and VRE; reported to be more potent than vancomycin (B549263) and linezolid (B1675486) in some cases.[1][2] |
| RK-682 | Linear Acyl-tetronate | C21H36O5 (monomer) | 368.51 | Broad inhibitory activity against various enzymes; specific antibacterial MIC data is not widely reported. |
| Abyssomicin C | Spirotetronate | C19H22O6 | 346.38 | 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).[3] |
| Chlorothricin | Spirotetronate | C50H63ClO16 | 955.5 | 31.25 µg/mL against Staphylococcus aureus.[4] |
Elucidation of Complex Structures: Experimental Methodologies
The intricate three-dimensional architectures of tetronate antibiotics have been primarily elucidated through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide the atomic-level resolution necessary to define the stereochemistry and conformational dynamics crucial for their biological function.
X-ray Crystallography: The Definitive Blueprint
X-ray crystallography offers an unparalleled view of the static structure of a molecule in its crystalline state. For the tetronate antibiotics, this has been instrumental in confirming their absolute stereochemistry.
General Protocol for X-ray Crystallography of a Tetronate Antibiotic:
-
Crystallization: The antibiotic is dissolved in a suitable solvent system, and crystals are grown through techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or liquid-liquid diffusion. The choice of solvent and precipitant is critical and often determined empirically.
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods such as direct methods, Patterson methods, or, for derivatives, heavy-atom methods. The initial electron density map is then used to build a molecular model, which is subsequently refined against the experimental data to yield the final, high-resolution structure.
For this compound, the crystal structure was determined from a 4-bromo-3,5-dinitrobenzoyl derivative of its sodium salt, which facilitated the solution of the phase problem.
NMR Spectroscopy: Unveiling Structure and Dynamics in Solution
NMR spectroscopy provides critical information about the structure and conformational dynamics of molecules in solution, which is often more representative of their biological environment. For ionophoric antibiotics like this compound, NMR is particularly powerful for studying host-guest interactions with cations.
Key NMR Experiments for Tetronate Antibiotic Structure Elucidation:
-
1D NMR (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, aiding in the assembly of molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is crucial for determining stereochemistry and conformational preferences.
-
For this compound, NMR studies in chloroform (B151607) solution were instrumental in determining its conformation and characterizing the binding of a sodium ion, which was found to be coordinated to five oxygen atoms from the antibiotic and one water molecule.[4] These studies also revealed the presence of a key intramolecular hydrogen bond.
Biosynthetic Pathways: Nature's Intricate Assembly Lines
The biosynthesis of tetronate antibiotics is a testament to the complex and elegant enzymatic machinery present in their producing microorganisms, primarily from the phylum Actinobacteria. These pathways typically involve modular polyketide synthases (PKSs) that assemble the carbon backbone, followed by a series of tailoring enzymes that perform cyclizations, oxidations, and other modifications to yield the final bioactive molecule.
This compound Biosynthesis: A Tale of Two Cyclases
The biosynthesis of the core ring system of this compound involves a fascinating and unexpected enzymatic cascade.
The formation of the central cyclohexane (B81311) and tetrahydropyran (B127337) rings of this compound is catalyzed by a two-enzyme system.[5] The enzyme Tsn11, a homolog of [4+2] cyclases, catalyzes an inverse-electron-demand hetero-Diels-Alder reaction to form an unexpected oxadecalin intermediate.[5] Subsequently, the enzyme Tsn15 catalyzes a rearrangement of this intermediate to form the final tetrahydropyran and cyclohexane rings of the this compound core.[5]
Abyssomicin C Biosynthesis: A Spiro-Cyclization Masterpiece
The biosynthesis of the spirotetronate abyssomicin C also originates from a polyketide precursor and involves a key intramolecular Diels-Alder reaction.
The assembly of the linear polyketide chain is carried out by the PKS complex encoded by the abyB1, abyB2, and abyB3 genes.[6] A set of enzymes, AbyA1-A5, are responsible for the formation of the tetronic acid moiety.[6][7] The crucial spirocyclization is catalyzed by the Diels-Alderase AbyU.[8] The final steps involve tailoring enzymes, such as the cytochrome P450 monooxygenase AbyV, to complete the synthesis of abyssomicin C.[9]
Chlorothricin Biosynthesis: A Complex Spirotetronate Assembly
The biosynthesis of the larger and more complex spirotetronate, chlorothricin, follows a similar paradigm of PKS-mediated chain assembly followed by intricate cyclization and tailoring steps.
The polyketide synthase multienzyme complex (ChlA1-6) synthesizes the linear precursor.[3] A postulated initial Diels-Alder reaction is thought to form the trans-decalin unit.[3] This is followed by the fusion of the tetronic acid moiety, mediated by enzymes encoded by the conserved "glycerate utilization operon" (ChlD1-4 and ChlM).[3] A second proposed intramolecular Diels-Alder reaction leads to macrocyclization.[3] The final steps involve tailoring reactions, including a Baeyer-Villiger oxidation catalyzed by enzymes such as ChlE1-3, and glycosylation to yield the mature chlorothricin molecule.[3]
Concluding Remarks
The structural diversity observed among tetronate antibiotics, from the linear polyethers like this compound and tetronomycin to the intricate spirocyclic systems of abyssomicin C and chlorothricin, highlights the remarkable biosynthetic capabilities of their producing organisms. This comparative analysis underscores the modularity of their biosynthetic pathways, often centered around a polyketide synthase assembly line followed by a variety of unique and often stereospecific cyclization and tailoring reactions. A thorough understanding of these structural and biosynthetic relationships is paramount for the future development of novel and potent antimicrobial agents. The detailed experimental protocols and biosynthetic insights provided herein serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this fascinating class of natural products.
References
- 1. Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected enzyme-catalysed [4+2] cycloaddition and rearrangement in polyether antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atrop-abyssomicin C - Wikipedia [en.wikipedia.org]
- 7. Abyssomicin Biosynthesis: Formation of an Unusual Polyketide, Antibiotic-Feeding Studies and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Developing In Vitro Models to Study Tetronasin's Ionophore Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronasin is a polyether antibiotic that functions as an ionophore, a class of molecules that facilitate the transport of ions across lipid membranes.[1] Understanding the specific ionophore activity of this compound is crucial for elucidating its mechanism of action, evaluating its potential therapeutic applications, and assessing its toxicological profile. These application notes provide a comprehensive guide for researchers to develop and utilize in vitro models to study the ionophore characteristics of this compound. The protocols detailed herein focus on determining its ion selectivity, and quantifying its impact on key cellular parameters such as intracellular pH, mitochondrial membrane potential, and calcium homeostasis.
While this compound has been identified as a sodium ionophore, this guide provides protocols to empirically verify its selectivity and explore its downstream cellular effects.[2][3] Many polyether ionophores, such as monensin (B1676710) and narasin, function as electroneutral cation/proton exchangers.[4] The following protocols are designed to investigate the hypothesis that this compound acts as a sodium/hydrogen (Na+/H+) exchanger.
Data Presentation
For effective analysis and comparison, all quantitative data generated from the following protocols should be summarized in clearly structured tables. An example template is provided below.
Table 1: Summary of this compound's Ionophore Activity
| Assay | Parameter Measured | Cation(s) Tested | This compound Concentration (µM) | Result (e.g., % change from control, EC50) |
| Liposome-Based Ion Flux | Calcein (B42510) Fluorescence Quenching | Na+, K+, Ca2+, Mg2+ | 0.1, 1, 10 | |
| Intracellular pH | BCECF Fluorescence Ratio | - | 0.1, 1, 10 | |
| Intracellular Sodium | CoroNa Green Fluorescence | - | 0.1, 1, 10 | |
| Mitochondrial Membrane Potential | TMRM Fluorescence Intensity | - | 0.1, 1, 10 | |
| Intracellular Calcium | Fura-2 Fluorescence Ratio | - | 0.1, 1, 10 |
Experimental Protocols
Protocol 1: Determination of Ion Selectivity using a Liposome-Based Fluorescence Assay
This protocol utilizes large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein to determine the ion selectivity of this compound. The influx of certain cations will quench calcein's fluorescence, providing a measure of ion transport.[5]
Workflow for Ion Selectivity Assay
Caption: Workflow for determining this compound's ion selectivity.
Materials:
-
Phospholipids (e.g., POPC, egg PC)
-
Calcein
-
Sephadex G-50 column
-
Buffer A: 10 mM HEPES, 100 mM KCl, pH 7.4
-
Buffer B: 10 mM HEPES, 100 mM of the salt to be tested (e.g., NaCl, KCl, CaCl2, MgCl2), pH 7.4
-
This compound stock solution in DMSO
-
Fluorometer
Methodology:
-
LUV Preparation: Prepare LUVs by the extrusion method. Hydrate a thin lipid film with Buffer A containing 50 mM calcein. Subject the lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane (100 nm pore size).
-
Purification: Remove unencapsulated calcein by passing the LUV suspension through a Sephadex G-50 column equilibrated with Buffer A.
-
Fluorescence Measurement: a. Dilute the purified calcein-loaded LUVs in Buffer B in a fluorescence cuvette to a final lipid concentration of 50 µM. b. Set the fluorometer to an excitation wavelength of 495 nm and an emission wavelength of 515 nm. c. Record the baseline fluorescence for 2 minutes. d. Add this compound to the desired final concentration (e.g., 1 µM) and continue recording the fluorescence for 10-15 minutes. e. As a positive control for 100% quenching, add a small amount of a detergent (e.g., Triton X-100) at the end of the experiment.
-
Data Analysis: Normalize the fluorescence data and calculate the initial rate of quenching for each cation tested. A faster rate of quenching indicates a higher permeability for that specific cation.
Protocol 2: Measurement of Intracellular pH (pHi) Changes
This protocol uses the pH-sensitive fluorescent dye BCECF-AM to monitor changes in intracellular pH upon treatment with this compound. A decrease in pHi would support the hypothesis of a Na+/H+ exchange mechanism.
Signaling Pathway for Na+/H+ Exchange
Caption: Proposed Na+/H+ exchange mechanism for this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
BCECF-AM
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin (B1684572) and high K+ buffer for calibration
-
Fluorescence plate reader or microscope
Methodology:
-
Cell Culture: Seed cells in a 96-well black-walled plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with HBSS and incubate with 2 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Measurement: a. Wash cells twice with HBSS to remove extracellular dye. b. Place the plate in a fluorescence reader and measure the baseline fluorescence ratio at excitation wavelengths of 490 nm and 440 nm, with emission at 535 nm. c. Add this compound at various concentrations and monitor the fluorescence ratio over time.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to pHi values using a high K+ buffer containing nigericin at different known pH values.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol employs the potentiometric fluorescent dye TMRM to measure changes in mitochondrial membrane potential. A decrease in ΔΨm can be a downstream effect of disrupted ion homeostasis.[6][7]
Workflow for Mitochondrial Membrane Potential Assay
Caption: Workflow for measuring mitochondrial membrane potential.
Materials:
-
Cell line of interest
-
Tetramethylrhodamine, methyl ester (TMRM)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Fluorescence microscope with live-cell imaging capabilities
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with 25-50 nM TMRM in culture medium for 30 minutes at 37°C.
-
Imaging: a. Replace the medium with fresh, pre-warmed medium containing TMRM. b. Mount the dish on the microscope stage and acquire baseline fluorescence images (Excitation/Emission: ~548/573 nm). c. Add this compound and acquire images every 1-2 minutes. d. At the end of the experiment, add FCCP (e.g., 10 µM) to induce complete mitochondrial depolarization and acquire final images.
-
Analysis: Measure the average fluorescence intensity of mitochondrial regions of interest over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Protocol 4: Monitoring Intracellular Calcium (Ca2+) Levels
While this compound is presumed to be a Na+ ionophore, disruptions in Na+ gradients can indirectly affect intracellular Ca2+ levels through the Na+/Ca2+ exchanger. This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca2+ concentration.
Materials:
-
Cell line of interest
-
Fura-2 AM
-
HBSS with and without calcium
-
Ionomycin (B1663694) for calibration
-
Fluorescence imaging system capable of ratiometric measurements
Methodology:
-
Cell Culture and Dye Loading: Follow similar steps as for BCECF-AM, but load with 2-5 µM Fura-2 AM.
-
Measurement: a. Wash cells and replace the medium with HBSS containing calcium. b. Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm. c. Add this compound and monitor the ratio over time.
-
Calcium Dependence: To determine if any observed Ca2+ changes are due to influx from the extracellular space or release from internal stores, repeat the experiment in calcium-free HBSS containing EGTA.
-
Calibration: Calibrate the fluorescence ratio to Ca2+ concentrations using ionomycin in the presence of known high and low calcium concentrations.
Concluding Remarks
The in vitro models and protocols described provide a robust framework for characterizing the ionophore activity of this compound. By systematically evaluating its ion selectivity and its effects on fundamental cellular processes, researchers can gain valuable insights into its biological function. The data generated will be instrumental for guiding further research into the potential applications and risks associated with this compound.
References
- 1. Ion selectivity in potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Does Our Knowledge on the Na+/H+ Exchanger NHE1 Obtained by Biochemical and Molecular Analyses Keep up With Its Recent Structure Determination? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of the ionophoric antibiotic Na-tetronasin (M139603) in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Altered and dynamic ion selectivity of K+ channels in cell development and excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and stoichiometry of the human red cell Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetronasin in Studies of Microbial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetronasin is a polyether ionophore antibiotic produced by Streptomyces longisporoflavus. Its primary mechanism of action involves the disruption of ion gradients across the microbial cell membrane, leading to depolarization and cell death. The study of resistance mechanisms to this compound provides valuable insights into microbial adaptation, particularly concerning efflux pump-mediated resistance. Understanding these mechanisms is crucial for the development of new antimicrobial strategies and for monitoring the potential for cross-resistance with other antibiotics.
The primary mechanism of resistance to this compound identified in bacteria is the active efflux of the antibiotic from the cell. This is mediated by an ATP-binding cassette (ABC) transporter. In the producing organism, Streptomyces longisporoflavus, a specific ABC transporter encoded by the tnrB2 and tnrB3 genes has been shown to confer resistance. The study of this and similar efflux systems in other bacteria is a key area of research in antimicrobial resistance.
Furthermore, studies in rumen bacteria, such as Prevotella ruminicola, have demonstrated that resistance to this compound can be induced through continuous exposure. This acquired resistance is often associated with cross-resistance to other ionophores, including monensin (B1676710) and lasalocid, and to a lesser extent, to the glycopeptide avoparcin. This highlights the importance of monitoring for cross-resistance when this compound or other ionophores are used.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a framework for presenting such data when obtained through the experimental protocols outlined below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) |
| [Example Susceptible Strain, e.g., Bacillus subtilis] | Wild-Type | [To be determined] |
| [Example Resistant Strain, e.g., B. subtilis with efflux pump] | Resistant Mutant | [To be determined] |
| Streptomyces lividans | Wild-Type | [To be determined] |
| S. lividans harboring tnrB2/B3 | Recombinant | [To be determined] |
| Clostridium perfringens | Wild-Type | [To be determined] |
| Staphylococcus aureus | Wild-Type | [To be determined] |
Table 2: Frequency of Spontaneous Resistance to this compound
| Bacterial Strain | Selection Concentration (x MIC) | Frequency of Resistance |
| [Example Strain, e.g., Bacillus subtilis] | 4x MIC | [To be determined] |
| [Example Strain, e.g., Staphylococcus aureus] | 4x MIC | [To be determined] |
Table 3: Cross-Resistance Profile of this compound-Resistant Mutants
| Bacterial Strain | Resistance Mechanism | Antibiotic | Fold Change in MIC |
| [Example this compound-Resistant Mutant] | Efflux Pump Overexpression | Monensin | [To be determined] |
| Lasalocid | [To be determined] | ||
| Avoparcin | [To be determined] | ||
| Vancomycin | [To be determined] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of broth.
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6).
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours. For screening resistance in some species, the inclusion of 0.2M NaCl in the growth medium may enhance sensitivity[1].
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well.
-
Protocol 2: Development of this compound-Resistant Mutants by Serial Passage
This protocol describes a method for generating bacterial mutants with resistance to this compound through continuous exposure to sub-inhibitory concentrations.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
Sterile culture tubes or flasks
-
Shaking incubator
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the parental bacterial strain using Protocol 1.
-
-
Serial Passage:
-
Inoculate a culture of the parental strain in broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubate the culture until it reaches the stationary phase.
-
From this culture, inoculate a fresh tube of broth containing a two-fold higher concentration of this compound.
-
Repeat this process of daily passage into increasing concentrations of this compound.
-
-
Isolation of Resistant Mutants:
-
Continue the serial passage until the bacterial culture can grow at a significantly higher concentration of this compound (e.g., >8-fold the initial MIC).
-
Isolate single colonies from the resistant culture by plating on agar containing the selective concentration of this compound.
-
-
Characterization of Resistant Mutants:
-
Confirm the resistance of the isolated mutants by re-determining the MIC of this compound.
-
Store the resistant mutants for further genetic and phenotypic analysis.
-
Protocol 3: Genetic Analysis of this compound Resistance
This protocol outlines the steps to identify the genetic basis of this compound resistance, focusing on the known tnrB2/B3 efflux pump genes.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Primers designed to amplify the tnrB2 and tnrB3 genes and their promoter region
-
Gel electrophoresis equipment
-
DNA sequencing service
-
Cloning vectors and competent E. coli cells (for functional analysis)
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the parental susceptible strain and the this compound-resistant mutants.
-
-
PCR Amplification:
-
Design primers to amplify the entire coding sequences of tnrB2 and tnrB3, as well as the upstream promoter region.
-
Perform PCR using the genomic DNA from both susceptible and resistant strains as templates.
-
-
Sequence Analysis:
-
Sequence the PCR products from both the susceptible and resistant strains.
-
Compare the sequences to identify any mutations (e.g., point mutations, insertions, deletions) in the coding or promoter regions of the resistant mutants.
-
-
Functional Analysis (Cloning and Expression):
-
Clone the amplified tnrB2/B3 operon (from both susceptible and resistant strains) into an expression vector.
-
Transform a susceptible host strain (e.g., S. lividans or a susceptible Bacillus species) with the recombinant plasmids.
-
Determine the MIC of this compound for the transformed strains to confirm that the identified mutations confer resistance.
-
Visualizations
Caption: Experimental workflow for studying this compound resistance.
Caption: Proposed mechanism of this compound resistance via an ABC transporter.
Caption: Logical relationship of this compound exposure and resistance development.
References
Application Notes & Protocols for the Quantification of Tetronasin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronasin is a polyether ionophore antibiotic with a tetronic acid moiety, exhibiting activity against Gram-positive bacteria and coccidia.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and drug development. This document provides detailed protocols for the quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for the analysis of ionophore antibiotics.[3][4] While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar ionophore antibiotics.[3]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H54O8 | [1] |
| Molecular Weight | 602.8 g/mol | [1] |
| CAS Number | 75139-06-9 | [1] |
| Class | Tetronate, Ionophore Antibiotic | [2][5] |
Experimental Protocols
Quantification of this compound in Plasma/Serum by HPLC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from plasma or serum samples.
a. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma or serum before analysis.[6][7]
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar ionophore not present in the sample, at a concentration of 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-MS/MS Analysis
Liquid Chromatography Conditions (Hypothetical)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Hypothetical)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+Na]+ (e.g., 625.4 for this compound Sodium) |
| Product Ions (m/z) | To be determined by direct infusion of a standard solution |
| Collision Energy | To be optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
c. Data Presentation: Hypothetical Quantitative Data
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | > 85% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Quantification of this compound in Animal Tissue by HPLC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from tissue samples.
a. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a robust method for cleaning up complex matrices like tissue homogenates.[7][8]
-
Tissue Homogenization: Homogenize 1 g of tissue with 4 mL of acetonitrile in a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Supernatant Collection: Collect the acetonitrile supernatant.
-
Evaporation: Evaporate the supernatant to a volume of approximately 1 mL under nitrogen.
-
Dilution: Add 9 mL of water to the extract to make a 10% acetonitrile solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Filtration: Filter the sample before injection into the HPLC-MS/MS system.
b. HPLC-MS/MS Analysis
The HPLC-MS/MS conditions would be similar to those described for plasma analysis, with potential minor adjustments to the gradient to account for any remaining matrix effects.
c. Data Presentation: Hypothetical Quantitative Data for Tissue Analysis
| Parameter | Value |
| Linearity Range | 5 - 5000 ng/g |
| Limit of Detection (LOD) | 2 ng/g |
| Limit of Quantification (LOQ) | 5 ng/g |
| Recovery | > 80% |
| Intra-day Precision (%CV) | < 12% |
| Inter-day Precision (%CV) | < 18% |
Visualizations
Caption: Workflow for this compound extraction from plasma/serum.
Caption: Workflow for this compound extraction from tissue samples.
References
- 1. This compound | C35H54O8 | CID 136600440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB011545) - FooDB [foodb.ca]
- 3. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Electrospray and Ion Mobility Sequential Mass Spectrometry for Structural Characterisation of Anticancer Stem Cell Agent Salinomycin and Its Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure of the ionophoric antibiotic Na-tetronasin (M139603) in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for In Vivo Studies of Tetronasin in Ruminants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of Tetronasin, an ionophore feed additive, in ruminants. The following protocols are intended to serve as a foundation for developing study-specific procedures.
Introduction to this compound
This compound is a carboxylic polyether ionophore antibiotic produced by Streptomyces spp.[1] Like other ionophores, it selectively facilitates the transport of ions across the cell membranes of certain microorganisms.[1][2] In the rumen, this compound primarily targets Gram-positive bacteria.[1][3][4] This selective antimicrobial action leads to a shift in the rumen microbial population, resulting in several beneficial effects on ruminant nutrition and performance.
The primary mechanism of action involves the disruption of the ion gradient across the microbial cell membrane, which ultimately leads to cell death.[2] This alteration of the rumen microbiome results in:
-
Increased Propionate (B1217596) Production: A shift in volatile fatty acid (VFA) production, with an increase in the proportion of propionate and a decrease in acetate.[1][5] Propionate is a more energy-efficient VFA for the host animal.
-
Decreased Methane (B114726) Production: A reduction in methane production, which represents an energy loss to the animal.[1][5]
-
Reduced Ammonia Production: A decrease in the breakdown of dietary protein in the rumen, leading to a greater supply of bypass protein to the small intestine.[1]
-
Prevention of Lactic Acidosis: this compound is highly effective against lactic acid-producing bacteria, such as Streptococcus bovis and Lactobacillus species, and can play a role in preventing lactic acidosis in ruminants fed high-grain diets.[3][4][6][7]
Experimental Design Considerations
The design of in vivo studies for this compound should be guided by clear objectives and hypotheses.[8][9] Key considerations include:
-
Animal Model: The choice of ruminant species (e.g., cattle, sheep, goats) will depend on the research question and production system of interest.
-
Dosage: The dosage of this compound should be based on previous research and the intended application. Dose-response studies are crucial to determine the optimal effective dose.
-
Diet: The basal diet should be representative of the production system being targeted (e.g., high-forage, feedlot). The diet composition can influence the response to ionophore supplementation.[1]
-
Acclimation Period: An adaptation period is necessary to allow the rumen microbial population to adjust to the presence of this compound.[10]
-
Duration of Study: The length of the study should be sufficient to evaluate the desired outcomes. Long-term studies are needed to assess the persistence of effects and any potential for microbial adaptation.[8][9]
-
Control Group: A control group receiving the basal diet without this compound is essential for comparison.
-
Randomization and Replication: Animals should be randomly assigned to treatment groups to minimize bias. Sufficient replication is necessary to ensure statistical power.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies on the effects of this compound in ruminants.
Table 1: Effect of this compound on Rumen Fermentation Parameters (in vitro)
| Parameter | Control | This compound | % Change | Reference |
| Acetate (molar %) | Varies | Lower | ↓ | [5] |
| Propionate (molar %) | Varies | Higher | ↑ | [5] |
| Methane Production | Varies | Lower | ↓ | [5] |
| Lactate (B86563) Concentration | High (in acidosis model) | Low | ↓ | [6][7] |
Table 2: Dose-Response of this compound on Average Daily Gain (ADG) in Steers on Pasture
| This compound Dosage (mg/head/day) | Average Daily Gain (kg) | % Improvement over Control | Reference |
| 0 (Control) | 1.33 | - | [11] |
| 7.5 | 1.34 | 1% | [11] |
| 15 | 1.35 | 2% | [11] |
| 30 | 1.41 | 6% | [11] |
| 60 | 1.40 | 5% | [11] |
| 90 | 1.34 | 1% | [11] |
Experimental Protocols
Growth Performance Trial
Objective: To evaluate the effect of this compound supplementation on the growth performance and feed efficiency of finishing beef cattle.
Materials:
-
Finishing beef cattle (e.g., steers or heifers) of similar age, weight, and genetic background.
-
Individually penned housing with individual feed and water access.
-
Basal diet (e.g., high-grain feedlot diet).
-
This compound premix.
-
Animal scale.
Protocol:
-
Animal Selection and Acclimation:
-
Select a sufficient number of healthy animals.
-
House animals individually and acclimate them to the basal diet for at least 14 days.
-
-
Randomization and Treatment Allocation:
-
Weigh all animals and randomly assign them to treatment groups (e.g., Control, this compound at a specific dose).
-
-
Feeding and Data Collection:
-
Provide fresh feed and water daily.
-
Record daily feed intake for each animal.
-
Weigh animals at regular intervals (e.g., every 14 days) before the morning feeding.
-
-
Data Analysis:
-
Calculate average daily gain (ADG), dry matter intake (DMI), and feed efficiency (G:F).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of treatment.
-
Rumen Cannulation Study for Fermentation Analysis
Objective: To investigate the effect of this compound on rumen fermentation parameters in cannulated ruminants.
Materials:
-
Rumen-cannulated animals (e.g., steers, sheep).
-
Metabolic stalls for individual housing and collection of urine and feces.
-
Basal diet.
-
This compound premix.
-
Rumen fluid sampling equipment.
-
pH meter.
-
Equipment for VFA, ammonia-N, and lactate analysis (e.g., gas chromatograph, spectrophotometer).
Protocol:
-
Animal Acclimation:
-
House cannulated animals in metabolic stalls.
-
Acclimate animals to the basal diet for at least 14 days.
-
-
Experimental Periods:
-
Conduct the study in multiple periods (e.g., crossover design) with an adaptation phase of at least 14 days for each treatment.
-
-
Rumen Fluid Sampling:
-
Collect rumen fluid samples at predetermined time points relative to feeding (e.g., 0, 2, 4, 6, 8 hours post-feeding).
-
Strain the rumen fluid through multiple layers of cheesecloth.
-
-
Sample Analysis:
-
Immediately measure the pH of the rumen fluid.
-
Prepare subsamples for VFA, ammonia-N, and lactate analysis and store them appropriately (e.g., frozen).
-
Analyze the samples using established laboratory procedures.
-
-
Data Analysis:
-
Analyze the data for treatment and time effects on rumen fermentation parameters using appropriate statistical models (e.g., repeated measures ANOVA).
-
Visualizations
Caption: General workflow for an in vivo this compound study in ruminants.
Caption: Simplified signaling pathway of this compound's effect in the rumen.
References
- 1. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of ionophores in cattle - Farmspace | Ons Praat Boer [farmspace.co.za]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of the novel ionophore this compound (ICI 139603) on ruminal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of nigericin, monensin, and this compound on biohydrogenation in continuous flow-through ruminal fermenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the ionophores monensin and this compound on simulated development of ruminal lactic acidosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the ionophores monensin and this compound on simulated development of ruminal lactic acidosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Feed additives for methane mitigation: Recommendations for testing enteric methane-mitigating feed additives in ruminant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Ionophore Supplementation on Growth Performance, Dietary Energetics and Carcass Characteristics in Finishing Cattle during Period of Heat Stress [animbiosci.org]
- 11. agsci.oregonstate.edu [agsci.oregonstate.edu]
Application Notes and Protocols for the Preparation of Stable Tetronasin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronasin is a polyether ionophore antibiotic with activity primarily against Gram-positive bacteria. As an ionophore, it disrupts the ion gradients across cellular membranes, leading to cell death. Its unique mode of action makes it a valuable tool in microbiological research and drug development. Accurate and reproducible experimental results hinge on the proper preparation and handling of stable this compound solutions. These application notes provide detailed protocols for the preparation of stable this compound solutions for various laboratory applications, including cell culture-based assays and antimicrobial susceptibility testing.
Physicochemical Properties and Solubility
This compound sodium salt is a solid at room temperature. While specific quantitative solubility data is not widely published, empirical evidence suggests the following solvents are suitable for preparing stock solutions.
Table 1: Solubility and Storage of this compound Sodium Salt
| Parameter | Recommendation | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Alternative Solvents | Ethanol, Dimethylformamide (DMF), Water | [1] |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | |
| Storage of Stock Solutions (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
Note: It is recommended to use anhydrous DMSO to prepare the initial stock solution to minimize degradation. The stability of this compound in aqueous solutions, including cell culture media, may be limited, and it is advisable to prepare fresh working solutions for each experiment.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted to prepare working solutions for various assays.
Materials:
-
This compound sodium salt powder (Molecular Weight: 624.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the this compound vial and DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 6.25 mg of this compound sodium salt.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 6.25 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol details the dilution of the 10 mM this compound stock solution into a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment. Calculate the volume of the stock solution needed to achieve this concentration in the final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would need to add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Prepare Working Solution: It is recommended to perform a serial dilution to ensure accuracy for very low final concentrations.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM solution.
-
Final Dilution: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium. Always add the DMSO-containing solution to the aqueous medium and mix immediately by gentle pipetting or inversion to prevent precipitation.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a method for determining the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard
-
Sterile diluent (e.g., saline or CAMHB)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a starting solution of this compound in CAMHB at twice the highest desired final concentration. This may require an intermediate dilution of the 10 mM DMSO stock in CAMHB.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the starting this compound solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.
-
-
Prepare Bacterial Inoculum:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound to its final desired concentrations.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Experimental Workflow for Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Incorporating Tetronasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronasin is a polyether ionophore antibiotic that exhibits potent activity primarily against Gram-positive bacteria. Its mechanism of action involves the disruption of the transmembrane ion gradient by facilitating the transport of monovalent cations, such as Na⁺ and K⁺, and to a lesser extent divalent cations like Ca²⁺, across the bacterial cell membrane. This disruption leads to a collapse of the membrane potential, dissipation of the pH gradient, and ultimately, cell death. High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing new antimicrobial agents. This document provides detailed application notes and protocols for incorporating this compound into HTS campaigns, either as a control compound for assays targeting membrane integrity or as a test agent in screening efforts.
Mechanism of Action of this compound
This compound acts as an ionophore, inserting itself into the bacterial cell membrane and forming a lipid-soluble complex with cations. This complex can then freely diffuse across the membrane, effectively creating a channel for ion transport down their electrochemical gradient. The key consequences of this compound's ionophore activity are:
-
Disruption of Membrane Potential: The influx of positive ions neutralizes the negative charge inside the bacterial cell, leading to membrane depolarization.
-
Disruption of pH Gradient: The ionophore activity can also disrupt the proton motive force, affecting cellular processes that rely on this gradient, such as ATP synthesis and transport.
-
Induction of Oxidative Stress: The disruption of cellular homeostasis can lead to the generation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids, which contributes to cell death.[1]
High-Throughput Screening Assays
Two primary types of HTS assays are particularly relevant for studying this compound and similar ionophores: whole-cell phenotypic screens and assays monitoring specific aspects of its mechanism of action.
Whole-Cell High-Throughput Screening for Antibacterial Activity
A whole-cell screening approach is a direct method to identify compounds with antibacterial activity. The Dual-Sided Agar (B569324) Plate Assay (DAPA) is a high-throughput method that has been used to discover novel antibiotics, including a derivative of this compound.[2][3] This assay format is amenable to automation and allows for the screening of large compound libraries against various bacterial pathogens.
Experimental Protocol: Modified Dual-Sided Agar Plate Assay (DAPA) for this compound
This protocol is adapted for screening the activity of pure compounds like this compound.
-
Plate Preparation:
-
Use sterile 96-well dual-sided agar plates.
-
Prepare the desired bacterial growth medium (e.g., Mueller-Hinton Broth for many standard strains) with 1.5% agar.
-
While the agar is molten, pour 200 µL into the top side of each well with the silicone base inserted.
-
Allow the agar to solidify, then remove the silicone base.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations to be tested.
-
Spot 1-2 µL of each this compound dilution (or other test compounds) onto the surface of the agar plugs in the top wells. Include solvent-only controls.
-
-
Pathogen Inoculation:
-
Grow the target Gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) to the mid-logarithmic phase in liquid culture.
-
Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Invert the DAPA plate and add 50 µL of the bacterial suspension to the bottom of each well, directly below the compound-spotted agar plug.
-
-
Incubation:
-
Cover the plate with a sterile lid and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Growth inhibition can be assessed visually by looking for a clear zone around the area where the compound diffused.
-
For quantitative analysis, a viability dye such as resazurin (B115843) or MTT can be added to the bottom wells.
-
Measure the fluorescence or absorbance using a plate reader to determine the extent of growth inhibition.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes known MIC values for this compound against various microorganisms. While not generated from a single HTS campaign, this data is indicative of its activity spectrum.
| Microorganism | MIC (µg/mL) | Reference |
| Lactobacillus casei | ~0.005 | [4] |
| Gram-positive ruminal bacteria | Generally potent | [4] |
| Ruminococcus flavefaciens (unadapted) | Potent | [4] |
| Gram-negative ruminal bacteria | Generally resistant | [4] |
High-Throughput Assay for Membrane Potential Disruption
Given this compound's mechanism of action, a direct measure of its effect on bacterial membrane potential is a highly relevant HTS assay. This can be achieved using voltage-sensitive fluorescent dyes.
Experimental Protocol: Bacterial Membrane Potential Assay
-
Bacterial Culture Preparation:
-
Grow the selected Gram-positive bacterial strain overnight in a suitable broth medium.
-
Subculture the bacteria and grow to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with a low-potassium buffer (e.g., 5 mM HEPES, 5 mM glucose, 100 mM NaCl, 5 mM KCl, pH 7.2).
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05.
-
-
Dye Loading:
-
Add a voltage-sensitive dye, such as DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide) to the bacterial suspension at a final concentration of 30 µM.
-
Incubate in the dark at room temperature for 20-30 minutes to allow the dye to equilibrate across the bacterial membranes.
-
-
Assay Plate Preparation:
-
In a 96-well or 384-well black, clear-bottom plate, add 50 µL of the dye-loaded bacterial suspension to each well.
-
Add serial dilutions of this compound (and other test compounds) to the wells. Include a known depolarizing agent like valinomycin (B1682140) as a positive control and a solvent-only negative control.
-
-
Data Acquisition:
-
Immediately measure the fluorescence using a plate reader. For DiOC₂(3), use an excitation wavelength of ~485 nm and measure emission at two wavelengths: ~520 nm (green, monomeric form) and ~620 nm (red, aggregated form).
-
The ratio of red to green fluorescence is an indicator of the membrane potential. A decrease in this ratio signifies depolarization.
-
Monitor the fluorescence kinetically for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the red/green fluorescence ratio for each well at each time point.
-
Normalize the data to the solvent control.
-
Plot the change in fluorescence ratio against the compound concentration to determine the EC₅₀ for membrane depolarization.
-
High-Throughput Assay for Reactive Oxygen Species (ROS) Production
The disruption of the membrane potential and cellular homeostasis by this compound can lead to the production of ROS. This downstream effect can be quantified in a high-throughput format.
Experimental Protocol: Cellular ROS Production Assay
-
Bacterial Culture Preparation:
-
Prepare the bacterial culture as described in the membrane potential assay, resuspending the final pellet in a suitable buffer.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of the bacterial suspension into each well of a 96-well or 384-well black, clear-bottom plate.
-
Add serial dilutions of this compound. Include a known ROS-inducing agent (e.g., menadione) as a positive control and a solvent-only negative control.
-
-
ROS Detection:
-
Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or dihydroethidium (B1670597) (DHE), to each well.[5][6]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader. For DCFH-DA, use an excitation of ~485 nm and an emission of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the fluorescence signal to the solvent control.
-
Plot the fluorescence intensity against the compound concentration to determine the EC₅₀ for ROS induction.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Cell Death
The following diagram illustrates the proposed signaling cascade initiated by this compound in a bacterial cell.
Caption: this compound-induced bacterial cell death pathway.
Experimental Workflow for a this compound HTS Campaign
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify novel antibacterial agents with a mechanism of action similar to this compound.
Caption: HTS workflow for ionophore-like antibiotics.
Conclusion
This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays aimed at discovering novel antibacterial agents that target the bacterial cell membrane. The protocols provided herein for whole-cell screening, membrane potential analysis, and ROS production offer a robust framework for identifying and characterizing compounds with ionophoric activity. The detailed workflows and pathway diagrams provide a clear guide for researchers in the field of antimicrobial drug discovery.
References
- 1. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Programmed Cell Death: Making Sense of a Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the novel ionophore this compound (ICI 139603) on ruminal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetronasin in the Study and Prevention of Lactic Acidosis in Livestock
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lactic acidosis is a significant metabolic disorder in ruminant livestock, such as cattle and sheep, often triggered by the rapid fermentation of highly digestible carbohydrates found in grain-rich diets. This condition is characterized by a sharp decrease in ruminal pH due to the accumulation of lactic acid, leading to a cascade of physiological problems including rumenitis, dehydration, laminitis, and in severe cases, death. The primary drivers of this condition are lactic acid-producing bacteria, particularly Streptococcus bovis and Lactobacillus species.
Tetronasin is a polyether ionophore antibiotic that has demonstrated significant efficacy in the control and prevention of ruminal lactic acidosis. It selectively targets and inhibits the growth of Gram-positive bacteria, including the key lactate-producing species in the rumen. This selective antimicrobial action allows for the modulation of the rumen microbial ecosystem, preventing the overgrowth of lactate (B86563) producers and the subsequent drop in pH. Notably, studies have shown this compound to be more potent than other ionophores, such as monensin (B1676710), and uniquely capable of reversing an established acidotic state in vitro.[1][2]
These application notes provide a summary of the quantitative effects of this compound on key ruminal parameters and detailed protocols for both in vitro and in vivo studies of lactic acidosis.
Mechanism of Action
This compound's primary mechanism of action is the disruption of ion gradients across the cell membranes of susceptible bacteria. As an ionophore, it facilitates the transport of cations (like Na+) into the bacterial cell, disrupting the transmembrane electrochemical potential. This action inhibits the bacteria's ability to maintain a stable internal environment and carry out essential metabolic functions, ultimately leading to growth inhibition and cell death.[3] Gram-positive bacteria, which are the main producers of lactic acid in the rumen, are particularly susceptible to this compound. By selectively removing these organisms, this compound prevents the accumulation of lactic acid, allowing for a more stable rumen environment dominated by non-lactate-producing bacteria.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from an in vitro study simulating the development of ruminal lactic acidosis. The study utilized a continuous co-culture of four key ruminal bacteria: Megasphaera elsdenii, Selenomonas ruminantium, Streptococcus bovis, and Lactobacillus sp.[1][2]
Table 1: Effect of this compound on a Developing Lactic Acidosis
| Time Post-Glucose (hours) | Treatment | Lactate (mM) | pH | S. bovis (log10 cells/ml) | Lactobacillus sp. (log10 cells/ml) |
| 0 | Control | 1.2 | 6.5 | 7.1 | 6.9 |
| 6 | Control | 25.4 | 5.2 | 8.9 | 7.3 |
| 24 | Control | 65.1 | 4.6 | 7.2 | 8.8 |
| 24 | This compound (0.2 µM) | 2.1 | 6.4 | 7.0 | < 5.0 |
| 48 | Control | 70.3 | 4.5 | < 5.0 | 9.1 |
| 48 | This compound (0.2 µM) | 1.8 | 6.5 | 7.1 | < 5.0 |
Data extracted from Newbold et al., 1988.[1][2]
Table 2: Reversal of Established Lactic Acidosis by this compound
| Time Post-Treatment (hours) | Treatment (added 24h post-glucose) | Lactate (mM) | pH | Lactobacillus sp. (log10 cells/ml) |
| 0 | (Pre-treatment baseline) | 65.1 | 4.6 | 8.8 |
| 24 | Control (No ionophore) | 70.3 | 4.5 | 9.1 |
| 24 | This compound (0.2 µM) | 15.2 | 5.8 | 6.5 |
| 48 | Control (No ionophore) | 71.0 | 4.5 | 9.2 |
| 48 | This compound (0.2 µM) | 3.5 | 6.3 | < 5.0 |
Data extracted from Newbold et al., 1988.[1][2]
Experimental Protocols
Protocol 1: In Vitro Simulation of Ruminal Lactic Acidosis
This protocol is based on the methodology described by Newbold et al., 1988, for a continuous culture system to study the effects of this compound.[1][2]
Objective: To evaluate the efficacy of this compound in preventing or reversing lactic acidosis in a controlled in vitro environment that simulates the rumen.
Materials:
-
Continuous culture fermenter (e.g., chemostat) with a working volume of approx. 300 ml.
-
Culture medium (see composition below).
-
Pure cultures of: Megasphaera elsdenii, Selenomonas ruminantium, Streptococcus bovis, and Lactobacillus sp.
-
Sterile glucose solution (e.g., 40% w/v).
-
This compound stock solution (dissolved in ethanol).
-
pH meter and controller.
-
Gas-tight syringes and septa for sampling.
-
Analytical equipment for lactate and Volatile Fatty Acid (VFA) analysis (e.g., HPLC or GC).
Culture Medium Composition (per liter):
-
Clarified rumen fluid: 300 ml
-
Mineral solution A: 150 ml
-
Mineral solution B: 150 ml
-
Resazurin solution (0.1%): 1 ml
-
Sodium carbonate (8%): 5 ml
-
Cysteine hydrochloride: 0.5 g
-
Glucose, cellobiose, soluble starch: 0.5 g each
-
Trypticase peptone: 2.0 g
-
Yeast extract: 0.5 g
-
Distilled water to 1 liter, pH adjusted to 6.7.
Procedure:
-
Fermenter Setup: Sterilize the fermenter and medium. Maintain the temperature at 39°C. Continuously sparge with O2-free CO2 to maintain anaerobic conditions. Set the dilution rate to approximately 0.05 h⁻¹.
-
Inoculation: Inoculate the fermenter with the four bacterial species to achieve an initial stable co-culture.
-
Stabilization: Allow the culture to stabilize for 48-72 hours, monitoring bacterial numbers and fermentation products until a steady state is reached.
-
Induction of Acidosis: Introduce an excess of glucose into the fermenter to a final concentration of approximately 75 mM to simulate carbohydrate overload.
-
Application of this compound:
-
Prevention Study: Add this compound (e.g., to a final concentration of 0.2 µM) to the fermenter at the same time as the glucose.
-
Reversal Study: Allow acidosis to develop for 24 hours after glucose addition, then add this compound (e.g., 0.2 µM).
-
-
Sampling: Collect samples from the fermenter at regular intervals (e.g., 0, 2, 6, 12, 24, 48 hours) after the glucose challenge.
-
Analysis: Immediately measure the pH of each sample. Process subsamples for analysis of lactate and VFA concentrations. Perform bacterial counts using selective media for each species.
References
- 1. Effects of the ionophores monensin and this compound on simulated development of ruminal lactic acidosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the ionophores monensin and this compound on simulated development of ruminal lactic acidosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Tetronasin in Coculture Experiments with Ruminal Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing the ionophore tetronasin in coculture experiments with key ruminal bacteria. The information is based on seminal studies investigating the effects of this compound on the microbial dynamics and fermentation patterns associated with ruminal lactic acidosis.
Introduction
This compound is an ionophoric antibiotic that has been shown to modulate ruminal fermentation, leading to improved feed efficiency in cattle. Its primary mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible bacteria, particularly Gram-positive species. This selective activity makes it a valuable tool for studying and manipulating the complex microbial ecosystem of the rumen.
Coculture experiments, particularly in continuous culture systems, offer a powerful in vitro model to simulate the competitive and metabolic interactions between different bacterial species in the rumen. By introducing this compound into such systems, researchers can elucidate its specific effects on key bacterial populations and the production of important metabolites like lactate (B86563) and volatile fatty acids (VFAs).
The following sections provide detailed protocols for a representative coculture experiment, summarize the quantitative effects of this compound, and illustrate its mechanism of action.
Experimental Protocols
This protocol is based on the continuous coculture experiments conducted by Newbold et al. (1988) to simulate the onset of ruminal lactic acidosis and the effect of ionophores.[1][2]
Bacterial Strains and Inoculum Preparation
-
Bacterial Species:
-
Megasphaera elsdenii: A major lactate-utilizing bacterium in the rumen.
-
Selenomonas ruminantium: A lactate- and sugar-fermenting bacterium.
-
Streptococcus bovis: A primary lactate-producing bacterium, often associated with the onset of lactic acidosis.
-
Lactobacillus sp. (e.g., strain LB17): A lactate-producing bacterium that thrives in acidic conditions.
-
-
Inoculum Preparation:
-
Grow each bacterial species in pure culture to the late logarithmic phase in a suitable anaerobic medium (e.g., a modified M10 medium supplemented with appropriate carbohydrates).
-
Harvest the cells by centrifugation under anaerobic conditions.
-
Wash the cell pellets with an anaerobic buffer to remove residual medium.
-
Resuspend each pellet in a small volume of anaerobic buffer and determine the cell density.
-
Combine the individual cultures to create a mixed inoculum with known proportions of each species for introduction into the fermentor.
-
Continuous Culture System Setup and Operation
-
Fermentor: A chemostat with a working volume of approximately 300 ml, equipped with ports for medium inflow, effluent outflow, gas outlet, sampling, and probes for pH and temperature control.
-
Medium: A sterile, anaerobic medium designed to support the growth of the coculture. The composition should be based on established media for ruminal bacteria, containing minerals, buffers, a nitrogen source (e.g., casein hydrolysate, amino acids), and a limiting concentration of a readily fermentable carbohydrate (e.g., glucose) in the main reservoir. A separate concentrated glucose solution is used to induce acidosis.
-
Operating Conditions:
-
Temperature: 39°C.
-
Atmosphere: Anaerobic, maintained by continuously flushing with O2-free CO2.
-
pH: Maintained at a desired setpoint (e.g., 6.0) through the automated addition of NaOH or HCl.
-
Dilution Rate: A constant dilution rate (e.g., 0.1 h⁻¹) is maintained by controlling the inflow of fresh medium and the outflow of culture.
-
-
Initiation of Coculture:
-
Fill the fermentor with the anaerobic medium and allow it to equilibrate to the desired temperature and pH.
-
Inoculate the fermentor with the prepared mixed bacterial culture.
-
Operate the system in batch mode for a few hours to allow the bacterial populations to establish before starting the continuous flow of medium.
-
Once in continuous mode, allow the system to reach a steady state (typically after several volume changes) before initiating experimental treatments.
-
Experimental Procedure for Simulating Lactic Acidosis and this compound Treatment
-
Baseline (Pre-acidosis): Operate the continuous coculture at a steady state with a limiting concentration of glucose.
-
Induction of Lactic Acidosis: Introduce an excess of glucose into the fermentor to simulate the rapid fermentation that leads to lactic acidosis. This is typically done by switching to a medium with a high glucose concentration or by direct addition of a concentrated glucose solution.
-
This compound Treatment:
-
Preventative Treatment: Add this compound to the fermentor at the same time as the excess glucose.
-
Reversal Treatment: Add this compound to the fermentor after lactic acidosis has been established (e.g., 24 hours after the addition of excess glucose), characterized by a drop in pH and high lactate concentrations.
-
-
Monitoring and Sampling:
-
Continuously monitor pH and temperature.
-
Collect effluent samples at regular intervals for analysis of:
-
Data Presentation
The following tables summarize the quantitative effects of this compound in a continuous coculture of M. elsdenii, S. ruminantium, S. bovis, and Lactobacillus sp. during a simulated lactic acidosis event. The data is estimated from the graphical representations in Newbold et al. (1988).
Table 1: Effect of this compound on Bacterial Populations during Simulated Lactic Acidosis
| Treatment | Time after Glucose Addition (h) | Streptococcus bovis (log CFU/ml) | Lactobacillus sp. (log CFU/ml) | Lactate-Utilizing Bacteria (M. elsdenii & S. ruminantium) (log CFU/ml) |
| Control (No Ionophore) | 0 | ~7.5 | ~6.0 | ~8.0 |
| 24 | ~9.0 | ~8.5 | ~7.5 | |
| 48 | ~7.0 | ~9.5 | ~7.0 | |
| This compound (Preventative) | 0 | ~7.5 | ~6.0 | ~8.0 |
| 24 | ~7.0 | ~6.0 | ~8.5 | |
| 48 | ~7.0 | ~6.0 | ~8.5 | |
| This compound (Reversal at 24h) | 24 | ~9.0 | ~8.5 | ~7.5 |
| 48 | ~7.0 | ~6.5 | ~8.5 |
Table 2: Effect of this compound on Fermentation Parameters during Simulated Lactic Acidosis
| Treatment | Time after Glucose Addition (h) | Lactate (mM) | Total VFAs (mM) | pH |
| Control (No Ionophore) | 0 | ~5 | ~60 | 6.0 |
| 24 | ~40 | ~40 | 5.2 | |
| 48 | ~70 | ~30 | 4.8 | |
| This compound (Preventative) | 0 | ~5 | ~60 | 6.0 |
| 24 | ~5 | ~70 | 6.0 | |
| 48 | ~5 | ~75 | 6.0 | |
| This compound (Reversal at 24h) | 24 | ~40 | ~40 | 5.2 |
| 48 | ~10 | ~65 | 5.8 |
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Workflow for a continuous coculture experiment investigating this compound's effects.
Mechanism of Action of this compound
Caption: this compound's mechanism of action leading to bacterial growth inhibition.
Conclusion
The use of this compound in coculture experiments with ruminal bacteria provides valuable insights into its efficacy in modulating ruminal fermentation. The protocols and data presented here serve as a guide for researchers aiming to investigate the effects of this compound and other ionophores on microbial interactions and metabolism. The ability of this compound to prevent the proliferation of lactate-producing bacteria and reverse established lactic acidosis in vitro highlights its potential for improving ruminant health and productivity. Further research using these methods can aid in the development of novel strategies for optimizing the rumen microbial ecosystem.
References
- 1. Effects of the ionophores monensin and this compound on simulated development of ruminal lactic acidosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the ionophores monensin and this compound on simulated development of ruminal lactic acidosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Concurrent Lactic and Volatile Fatty Acid Analysis of Microbial Fermentation Samples by Gas Chromatography with Heat Pre-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodologies for Assessing the Impact of Tetronasin on Microbial Populations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetronasin is a polyether ionophore antibiotic produced by Streptomyces longisporoflavus.[1] Like other ionophores, its primary mechanism of action involves the transport of ions across biological membranes, disrupting the essential ion gradients in susceptible microorganisms.[2] This disruption leads to a loss of cellular energy and ultimately cell death. This compound is particularly effective against Gram-positive bacteria, while Gram-negative bacteria are generally more resistant.[1]
Given its use in veterinary medicine as a growth promoter, understanding the impact of this compound on complex microbial ecosystems, such as the gut microbiota, is of critical importance. Perturbations in the gut microbiome can have significant consequences for host health, including altered metabolic functions and increased susceptibility to pathogens.[3][4]
These application notes provide a suite of detailed protocols for a multi-faceted assessment of this compound's antimicrobial properties and its effects on microbial community structure and function. The methodologies range from fundamental in vitro susceptibility tests to more complex simulations of the gut environment, providing researchers with the tools to comprehensively evaluate the microbiological impact of this compound.
Overall Assessment Workflow
A systematic approach is recommended to fully characterize the effects of this compound. The workflow begins with determining its basic antimicrobial potency against specific strains, followed by an analysis of its killing kinetics. Subsequently, its impact on a complex microbial community is assessed using an in vitro gut fermentation model, with endpoints including changes in community structure (16S rRNA sequencing) and metabolic output (SCFA analysis).
Experimental Protocols and Data
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism using the broth microdilution method.[5]
3.1.1 Materials
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Target bacterial strains (e.g., Clostridium perfringens, Bifidobacterium longum)
-
96-well microtiter plates (U-bottom, sterile)
-
Appropriate anaerobic broth medium (e.g., Brain Heart Infusion broth supplemented for anaerobes)
-
Spectrophotometer
-
Anaerobic chamber or gas-pack system
-
Sterile diluents (e.g., PBS, broth)
3.1.2 Protocol Steps
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, inoculate a single colony into 5 mL of broth.
-
Incubate under appropriate anaerobic conditions until the culture reaches the early-log phase of growth.
-
Adjust the culture turbidity with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.
-
Add 200 µL of the highest concentration of this compound to be tested (e.g., 64 µg/mL) to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Cover the plate and incubate for 18-24 hours under appropriate anaerobic conditions at 37°C.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed.[5]
-
3.1.3 Data Presentation: MIC Values
| Bacterial Species | Gram Status | Representative Role | Hypothetical this compound MIC (µg/mL) |
| Clostridium perfringens | Positive | Commensal / Pathobiont | 0.5 |
| Bifidobacterium longum | Positive | Beneficial Commensal | 2.0 |
| Lactobacillus rhamnosus | Positive | Beneficial Commensal | 1.0 |
| Enterococcus faecalis | Positive | Commensal / Pathobiont | 0.25 |
| Bacteroides fragilis | Negative | Commensal | >64 |
| Escherichia coli | Negative | Commensal / Pathobiont | >64 |
Protocol 2: Time-Kill Kinetic Assay
This assay determines the rate at which this compound kills a bacterial population, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[6]
3.2.1 Materials
-
Materials from Protocol 1
-
Sterile culture tubes or flasks
-
Neutralizing broth (validated to inactivate this compound)
-
Tryptic Soy Agar (B569324) (TSA) plates or other suitable agar
-
Shaking incubator
3.2.2 Protocol Steps
-
Inoculum Preparation: Prepare a log-phase bacterial culture as described in the MIC protocol, adjusting to a final concentration of approximately 5 x 10⁵ CFU/mL in several flasks of pre-warmed broth.
-
Exposure:
-
Add this compound to the flasks to achieve final concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Incubate the flasks at 37°C with shaking.
-
-
Sampling and Enumeration:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Immediately perform a 10-fold serial dilution of the aliquot in neutralizing broth.
-
Plate 100 µL from appropriate dilutions onto agar plates in duplicate.
-
Incubate the plates under appropriate conditions for 24-48 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[6]
-
3.2.3 Data Presentation: Time-Kill Assay Results for C. perfringens
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.45 | 5.15 | 4.32 | 3.81 |
| 4 | 7.82 | 4.68 | 3.11 | 2.45 |
| 8 | 8.91 | 4.55 | <2.0 (LOD) | <2.0 (LOD) |
| 24 | 9.15 | 4.60 | <2.0 (LOD) | <2.0 (LOD) |
| LOD: Limit of Detection |
Protocol 3: In Vitro Gut Fermentation Model (Batch Culture)
This protocol simulates the anaerobic conditions of the colon to assess the impact of this compound on a complex fecal microbial community.[7]
3.3.1 Materials
-
Anaerobic chamber
-
Sterile fermentation vessels (e.g., serum bottles)
-
Gut simulation medium (basal medium with carbohydrates, peptides, and vitamins)
-
Fresh fecal sample from a healthy donor (screened for pathogens)
-
This compound
-
Phosphate (B84403) buffer (for fecal slurry preparation)
3.3.2 Protocol Steps
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (10% w/v) in anaerobic phosphate buffer. Filter through sterile cheesecloth to remove large particulates.
-
Fermentation Setup:
-
Dispense gut simulation medium into fermentation vessels.
-
Inoculate each vessel with the fecal slurry (e.g., 5% v/v).
-
Add this compound to treatment vessels to achieve the desired final concentration (e.g., based on anticipated gut concentrations). Prepare control vessels without this compound.
-
Seal the vessels and incubate at 37°C for a defined period (e.g., 48 hours).
-
-
Sampling:
-
Collect samples from each vessel at baseline (0 hours) and at the end of the incubation period (e.g., 48 hours).
-
Immediately process samples for downstream analysis:
-
Aliquot 1: Centrifuge, store the pellet at -80°C for 16S rRNA sequencing.
-
Aliquot 2: Centrifuge, filter-sterilize the supernatant, and store at -20°C for SCFA analysis.
-
-
Protocol 4: 16S rRNA Gene Sequencing for Microbial Community Analysis
This protocol outlines the workflow for determining changes in the composition and diversity of the microbial community from the in vitro fermentation samples.[8][9]
3.4.1 Materials
-
DNA extraction kit (e.g., DNeasy PowerSoil Kit)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)
-
Agarose gel electrophoresis system
-
DNA purification kit (e.g., QIAquick PCR Purification Kit)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
3.4.2 Protocol Steps
-
DNA Extraction: Extract total genomic DNA from the stored cell pellets (from Protocol 3) using a validated kit.
-
PCR Amplification: Amplify the V3-V4 variable region of the 16S rRNA gene using high-fidelity PCR.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform.
-
Sequencing: Perform paired-end sequencing of the prepared libraries.
-
Bioinformatic Analysis:
-
Quality Control: Trim and filter raw sequencing reads to remove low-quality sequences.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics of within-sample diversity (e.g., Shannon index, Observed OTUs).
-
Beta diversity: Analyze between-sample diversity to assess community structure changes (e.g., Bray-Curtis or UniFrac distances, visualized with PCoA plots).[9]
-
-
Differential Abundance: Identify specific taxa that are significantly different between control and this compound-treated groups.
-
3.4.3 Data Presentation: Microbial Community Analysis Summary
| Group | Alpha Diversity (Shannon Index) | Phylum: Firmicutes (Relative Abundance) | Phylum: Bacteroidetes (Relative Abundance) | Phylum: Actinobacteria (Relative Abundance) |
| Control (0h) | 3.85 | 55% | 30% | 5% |
| Control (48h) | 3.82 | 54% | 31% | 5% |
| This compound (48h) | 2.95 | 25% | 55% | 2% |
Protocol 5: Short-Chain Fatty Acid (SCFA) Analysis
This protocol quantifies the major metabolic byproducts of microbial fermentation—acetate, propionate, and butyrate—using gas chromatography (GC).[10]
3.5.1 Materials
-
Supernatant samples from Protocol 3
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., fused-silica capillary column)
-
SCFA standards (acetate, propionate, butyrate)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Reagents for derivatization or direct injection (e.g., metaphosphoric acid, ether)
3.5.2 Protocol Steps
-
Sample Preparation:
-
Thaw supernatant samples.
-
Add an internal standard to all samples and calibration standards.
-
Acidify the samples (e.g., with metaphosphoric acid) to protonate the SCFAs.
-
Perform a liquid-liquid extraction (e.g., with diethyl ether) to isolate the SCFAs.[11]
-
Carefully transfer the organic layer to a GC vial.
-
-
GC Analysis:
-
Inject the prepared sample into the GC-FID system.
-
Run the analysis using a validated temperature program that effectively separates the target SCFAs.
-
-
Quantification:
-
Generate a standard curve using the SCFA standards of known concentrations.
-
Identify and integrate the peaks for each SCFA and the internal standard in the sample chromatograms.
-
Calculate the concentration of each SCFA in the samples by comparing their peak area ratios (SCFA/internal standard) to the standard curve.
-
3.5.3 Data Presentation: SCFA Concentrations
| Group | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| Control (0h) | 5.2 | 2.1 | 1.8 | 9.1 |
| Control (48h) | 45.8 | 20.5 | 18.2 | 84.5 |
| This compound (48h) | 30.1 | 28.4 | 5.3 | 63.8 |
References
- 1. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Antibiotic Therapy on Intestinal Microbiota: Dysbiosis, Antibiotic Resistance, and Restoration Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. emerypharma.com [emerypharma.com]
- 7. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploring the effects of short-course antibiotics on children's gut microbiota by using 16S rRNA gene sequencing: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the effects of short-course antibiotics on children’s gut microbiota by using 16S rRNA gene sequencing: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Tetronasin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tetronasin in aqueous media for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a polyether ionophore antibiotic. Like many other ionophores, it is a lipophilic molecule with a high molecular weight, making it poorly soluble in water.[1][2] This low aqueous solubility can pose significant challenges for in vitro and cell-based assays, as it can lead to precipitation of the compound in aqueous culture media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the key physicochemical properties of this compound that contribute to its low water solubility?
This compound's poor aqueous solubility is attributed to several factors:
-
High Lipophilicity: Its structure contains a large, nonpolar carbon backbone.
-
High Molecular Weight: this compound has a molecular weight of 602.80 g/mol .[3]
-
Low pKa: With a pKa of approximately 1.8, it is a weak acid and remains largely non-ionized at physiological pH.[1]
Q3: What are the initial signs of this compound precipitation in my experiment?
Users should be vigilant for the following indicators of precipitation:
-
Visible Particulates: A cloudy or hazy appearance in the culture media after the addition of this compound.
-
Inconsistent Results: High variability in data points between replicate wells or experiments.
-
Microscopic Examination: Direct observation of crystalline or amorphous precipitates under a microscope.
Q4: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
Direct dissolution of this compound in aqueous solutions is not recommended and is likely to be unsuccessful. It is essential to first prepare a concentrated stock solution in a suitable organic solvent.
Troubleshooting Guides
Issue 1: Preparing a Concentrated Stock Solution of this compound
Problem: Difficulty in dissolving this compound powder to create a high-concentration stock solution.
Solution: this compound is soluble in most organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of poorly soluble compounds for in vitro assays.
Recommended Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out 6.028 mg of this compound powder.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Note: Some ionophores have been reported to have low solubility even in DMSO.[4] If you encounter this issue with this compound, consider using alternative solvents like ethanol (B145695) for stock solution preparation.
Issue 2: this compound Precipitates Upon Dilution in Aqueous Media
Problem: The this compound stock solution is clear, but a precipitate forms when it is diluted into the final aqueous experimental medium (e.g., cell culture medium).
Cause: This is a common issue when diluting a drug from an organic solvent into an aqueous solution where its solubility is much lower. The final concentration of the organic solvent may also be a critical factor.
Troubleshooting Strategies:
-
Strategy 1: Modifying the Final Dilution Step
-
Rapid Mixing: When adding the this compound stock solution to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and minimize localized high concentrations that can lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
-
Strategy 2: Utilizing Co-solvents
-
Concept: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar solutes.
-
Examples: Polyethylene glycol (PEG) 300, PEG 400, propylene (B89431) glycol.
-
Consideration: Ensure the final concentration of the co-solvent is compatible with your experimental system and does not cause cellular toxicity.
-
-
Strategy 3: Employing Surfactants
-
Concept: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[5]
-
Examples: Polysorbate 80 (Tween 80), Cremophor EL.[6]
-
Consideration: The concentration of the surfactant should be above its critical micelle concentration (CMC) but below levels that could be cytotoxic. The hydrophilic-lipophilic balance (HLB) of the surfactant is also an important factor to consider.[5]
-
-
Strategy 4: Using Cyclodextrins
-
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[1]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Consideration: The formation of inclusion complexes can be influenced by factors such as pH and temperature.
-
Experimental Protocols
Protocol 1: Solubilization of this compound using a Surfactant (Tween 80)
Objective: To prepare a working solution of this compound in aqueous media using Tween 80 to prevent precipitation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Prepare a 10% (w/v) stock solution of Tween 80 in sterile water.
-
Determine the desired final concentration of this compound and Tween 80 in your experiment. A typical starting point for Tween 80 is 0.1% (w/v).
-
In a sterile tube, first add the required volume of the 10% Tween 80 stock solution to your aqueous medium.
-
Vortex the medium containing Tween 80.
-
While vortexing, slowly add the required volume of the this compound stock solution to the Tween 80-containing medium.
-
Continue to vortex for 1-2 minutes to ensure complete mixing.
-
Visually inspect for any signs of precipitation before use.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or buffer
Procedure:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v) in the chosen sterile buffer.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of solubilized this compound can be determined using a suitable analytical method like HPLC.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Most Organic Solvents | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (commonly used for stock solutions) | [4] |
Table 2: Common Excipients for Enhancing Solubility of Lipophilic Compounds
| Excipient Type | Examples | Typical Concentration Range for in vitro use |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol | 0.1% - 5% (v/v) |
| Surfactants | Tween 80, Cremophor EL, Pluronic F-68 | 0.01% - 1% (w/v) |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1% - 10% (w/v) |
Visualizations
References
- 1. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 2. Ionophore-induced functional changes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionophore-mediated calcium influx effects on the post-synaptic muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionophore - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Minimize Off-Target Effects of Tetronasin in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Tetronasin in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyether ionophore antibiotic produced by Streptomyces longisporoflavus. Its primary mode of action is to disrupt ion gradients across biological membranes, acting as a mobile ion carrier. This disruption of ion signaling is particularly effective against Gram-positive bacteria.[1]
Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?
While specific off-target proteins for this compound are not extensively documented in publicly available literature, its classification as a polyether ionophore antibiotic suggests potential off-target effects on mammalian cells, primarily due to the evolutionary similarities between bacterial and mitochondrial ribosomes. The most likely off-target effects include:
-
Mitochondrial Dysfunction: this compound may interfere with mitochondrial protein synthesis and disrupt the mitochondrial membrane potential, leading to impaired cellular respiration and ATP production.[2][3][4]
-
Disruption of Intracellular Calcium Homeostasis: As an ionophore, this compound can affect intracellular calcium signaling, which is a critical regulator of numerous cellular processes.[5][6][7]
-
Induction of Apoptosis: Disruption of mitochondrial function and calcium signaling can trigger programmed cell death, or apoptosis.[8][9][10]
-
General Cytotoxicity: At higher concentrations, the disruption of ion homeostasis can lead to broad cellular toxicity.[11][12]
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control. If this compound does not produce the observed effect, it is more likely that the effect of this compound is specific.
-
Multiple Cell Lines: Test this compound in various cell lines with different origins and genetic backgrounds. An on-target effect related to its antibacterial properties should ideally not be prominent in mammalian cells unless a specific, analogous target is present.
-
Target Knockdown/Knockout Models: If a putative mammalian off-target is identified, using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of this target can help determine if it is responsible for the observed phenotype.
-
Dose-Response Analysis: A clear dose-response relationship can suggest a specific interaction, although it does not definitively distinguish between on- and off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays and provides strategies to minimize and troubleshoot off-target effects.
Issue 1: High Cytotoxicity Observed Even at Low Concentrations of this compound.
-
Question: We are observing significant cell death in our mammalian cell line even at low micromolar concentrations of this compound, making it difficult to study its intended non-cytotoxic effects. What could be the cause and how can we address this?
-
Answer: High cytotoxicity at low concentrations is likely due to off-target effects, primarily mitochondrial toxicity and disruption of essential ion gradients.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a detailed dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line. Use concentrations well below the EC50 for your functional assays.
-
Shorten Incubation Time: Reduce the duration of cell exposure to this compound. Off-target effects often become more pronounced with longer incubation times.
-
Assess Mitochondrial Health: Use assays like the MTT or Seahorse XF Analyzer to specifically measure mitochondrial activity and cellular respiration. This can help confirm if mitochondrial dysfunction is the primary driver of cytotoxicity.
-
Monitor Intracellular Calcium: Use calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) to assess if this compound is causing significant dysregulation of intracellular calcium levels.
-
Issue 2: Inconsistent or Irreproducible Results Between Experiments.
-
Question: Our results with this compound vary significantly from one experiment to the next. What factors could be contributing to this variability?
-
Answer: Inconsistency can arise from several factors related to compound handling, cell culture conditions, and experimental procedures.
Troubleshooting Steps:
-
Compound Stability and Storage: Ensure your this compound stock solution is properly stored (protected from light and at the recommended temperature) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Cell health and density can significantly impact the response to a compound.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your this compound dilutions to account for any solvent effects.
-
Assay Controls: Use positive and negative controls for your specific assay to ensure it is performing as expected.
-
Issue 3: Unexpected Phenotypic Changes Unrelated to the Known Mechanism of Action.
-
Question: We are observing changes in cell morphology or gene expression that are not readily explained by this compound's ionophoric activity. How can we investigate these potential off-target effects?
-
Answer: These observations strongly suggest engagement with unintended cellular targets. Advanced techniques can help identify these off-target interactions.
Investigative Strategies:
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to cellular proteins by measuring changes in their thermal stability.[1][2][3][13][14][15]
-
Proteomic Profiling: Use techniques like mass spectrometry to compare the proteome of this compound-treated cells with control cells to identify changes in protein expression or post-translational modifications.[8][16][17][18]
-
Gene Expression Analysis: Perform RNA sequencing or microarray analysis to identify pathways that are significantly altered by this compound treatment.[9][19][20][21]
-
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Cell-Based Assays
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome |
| High Cytotoxicity | Off-target mitochondrial toxicity; Disruption of ion homeostasis | Perform dose-response cytotoxicity assay (e.g., MTT, LDH); Shorten incubation time; Use lower, non-toxic concentrations. | Identification of a therapeutic window for non-cytotoxic effects. |
| Inconsistent Results | Compound degradation; Variability in cell culture | Prepare fresh this compound dilutions; Standardize cell passage number and seeding density; Use appropriate vehicle controls. | Improved reproducibility of experimental data. |
| Unexpected Phenotype | Engagement with unknown off-target proteins | Perform CETSA to identify direct binding partners; Use proteomic or genomic profiling to identify affected pathways. | Identification of potential off-target proteins and pathways for further investigation. |
| Assay Interference | This compound autofluorescence or colorimetric interference | Run cell-free controls to check for direct compound interference with the assay reagents. | Confirmation or exclusion of assay artifacts, leading to more reliable data. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium and add the this compound dilutions to the cells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or the vehicle control for a specific duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of a specific target protein remaining in solution using techniques like Western blotting or mass spectrometry.[1][2][3][13][14][15]
-
Data Interpretation: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
Mandatory Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for minimizing and identifying off-target effects.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of a gene cluster from S. longisporoflavus potentially involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of antibacterial agents: mechanism of action on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insights into Modulation of Calcium Signaling by Magnesium in Calmodulin, Troponin C and Related EF-hand Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 9. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of intercellular calcium signaling in glial cells studied with dantrolene and thapsigargin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target identification by chemical proteomics for the understanding of drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Frontiers | Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin [frontiersin.org]
- 20. m.youtube.com [m.youtube.com]
- 21. biochain.com [biochain.com]
Technical Support Center: Enhancing Tetronasin Production in Streptomyces longisporoflavus
Welcome to the technical support center for the optimization of Tetronasin production from Streptomyces longisporoflavus fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this potent polyether ionophore antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation timeframe for this compound production in Streptomyces longisporoflavus?
Based on biosynthetic studies, a fermentation time of approximately 7 days is a common duration for producing and isolating this compound. Precursor feeding can be carried out between days 2 and 6 of the fermentation.
Q2: What are the key precursors for this compound biosynthesis?
This compound is a polyketide antibiotic. Its carbon skeleton is primarily derived from acetate (B1210297) and propionate (B1217596) units.[1] Therefore, supplementing the fermentation medium with these precursors or their metabolic sources can enhance the yield.
Q3: What are the general optimal fermentation conditions for Streptomyces species?
While specific conditions for S. longisporoflavus can vary, most Streptomyces species thrive at a temperature of around 30°C and a pH near neutral (7.0-7.2). Adequate aeration and agitation are also critical for cell growth and secondary metabolite production.
Q4: How can I monitor the growth of Streptomyces longisporoflavus during fermentation?
Streptomyces grow as mycelia, which can form pellets in liquid culture. Growth can be monitored by measuring the dry cell weight. To do this, a known volume of the culture is filtered, washed, and dried in an oven at a constant temperature (e.g., 60-80°C) until a constant weight is achieved.
Q5: What analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantitative analysis of this compound. It allows for the separation and quantification of the antibiotic from other components in the fermentation broth.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces longisporoflavus fermentation for this compound production.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal fermentation medium (carbon/nitrogen source limitation).2. Inadequate precursor supply.3. Non-optimal physical parameters (pH, temperature, aeration).4. Poor inoculum quality or low inoculum size.5. Strain degradation or contamination. | 1. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract) sources. See the experimental protocol for medium optimization.2. Precursor Feeding: Supplement the medium with sodium acetate and/or sodium propionate at different concentrations and feeding times.3. Parameter Optimization: Calibrate and monitor pH, temperature, and dissolved oxygen levels throughout the fermentation. Test a range of values around the suggested optima (e.g., pH 6.5-7.5, Temp 28-32°C).4. Inoculum Development: Ensure a healthy and actively growing seed culture. Optimize the inoculum size (typically 5-10% v/v).5. Strain Maintenance and Purity Check: Use a fresh culture from a frozen stock. Check for contamination by microscopy and plating on selective agar (B569324). |
| High Biomass but Low this compound Production | 1. Catabolite repression by rapidly consumed carbon sources (e.g., high glucose concentration).2. Nutrient limitation for secondary metabolism after the primary growth phase.3. Feedback inhibition by the product. | 1. Carbon Source Strategy: Use a complex carbon source or a fed-batch strategy to maintain a lower concentration of readily metabolizable sugars during the production phase.2. Two-Stage Medium: Design a medium that supports initial growth followed by the addition of nutrients that specifically enhance secondary metabolism.3. In-situ Product Removal: Consider adding an adsorbent resin to the fermentation broth to remove this compound as it is produced, which may alleviate feedback inhibition. |
| Inconsistent Yields Between Batches | 1. Variability in raw materials (e.g., complex media components like yeast extract or soybean meal).2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters. | 1. Raw Material Quality Control: Use high-quality, consistent batches of media components. Consider using a more defined medium if possible.2. Standardized Inoculum Protocol: Follow a strict protocol for seed culture preparation, including age and cell density.3. Process Control: Ensure accurate and consistent control of all fermentation parameters (pH, temperature, agitation, aeration) between batches. |
Experimental Protocols
Protocol 1: Baseline Fermentation for this compound Production
This protocol provides a starting point for the cultivation of S. longisporoflavus for this compound production.
1. Seed Culture Preparation:
-
Inoculate a loopful of S. longisporoflavus spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium (see table below).
-
Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
2. Production Fermentation:
-
Inoculate a 1 L production fermenter containing 500 mL of production medium with 5% (v/v) of the seed culture.
-
Ferment at 30°C for 7 days.
-
Maintain pH at 7.0 by automatic addition of 1M NaOH or 1M HCl.
-
Maintain dissolved oxygen (DO) above 20% by adjusting agitation (e.g., 200-400 rpm) and aeration rates.
-
Collect samples daily for analysis of biomass and this compound concentration.
Media Composition:
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 20 |
| Soybean Meal | 10 | 15 |
| Yeast Extract | 5 | 5 |
| K2HPO4 | 1 | 1 |
| MgSO4·7H2O | 0.5 | 0.5 |
| CaCO3 | 2 | 2 |
| Trace Elements Solution | 1 mL | 1 mL |
Protocol 2: Precursor Feeding Experiment
This experiment aims to determine the effect of acetate and propionate feeding on this compound yield.
1. Fermentation Setup:
-
Set up multiple fermenters with the baseline production medium and conditions as described in Protocol 1.
2. Precursor Stock Solutions:
-
Prepare sterile stock solutions of sodium acetate (1 M) and sodium propionate (1 M).
3. Feeding Strategy:
-
Starting at 48 hours of fermentation, feed the precursor solutions to the fermenters to achieve different final concentrations (e.g., 20 mM, 50 mM, 100 mM of each precursor).
-
A control fermenter should receive no precursors.
-
The precursors can be added as a single dose or fed continuously over a period of 96 hours.
4. Analysis:
-
Harvest the fermentation broth at the end of the 7-day period.
-
Extract this compound and quantify the yield using HPLC.
-
Compare the yields from the precursor-fed fermenters to the control.
Visualizations
Caption: General workflow for this compound production.
References
Technical Support Center: Mitigating Microbial Resistance to Tetronasin In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the development of microbial resistance to Tetronasin in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The most well-documented mechanism of resistance to this compound is through the active efflux of the antibiotic out of the bacterial cell. This is mediated by an ATP-binding cassette (ABC) transporter system.[1][2] In the this compound-producing organism, Streptomyces longisporoflavus, this system is encoded by the tnrB2/B3 operon.[1] Homologous systems have been identified in other bacteria, suggesting that this mechanism can be acquired through horizontal gene transfer.[3]
Q2: Are there other potential mechanisms of resistance to this compound?
A2: Yes, besides efflux pumps, changes in the bacterial cell envelope, such as alterations in cell wall thickness or membrane permeability, may also contribute to reduced susceptibility to this compound.[4] For instance, in Prevotella ruminicola, resistance has been associated with changes in the cell envelope that reduce the binding of the ionophore.
Q3: How quickly can resistance to this compound develop in vitro?
A3: The rate of resistance development can vary depending on the bacterial species and the experimental conditions. However, some bacteria can adapt relatively quickly. For example, the cellulolytic bacterium Ruminococcus flavefaciens has been shown to adapt to grow in concentrations of this compound that are 100-fold higher than the initial lethal concentration through successive cultivation.[5]
Q4: Is cross-resistance with other ionophores or antibiotics a concern?
A4: Yes, cross-resistance has been observed. Bacteria that have developed resistance to this compound may also show increased resistance to other ionophores like monensin (B1676710) and lasalocid.[6] There is also evidence of cross-resistance with the antibiotic avoparcin, likely due to changes in the outer membrane porins.[3]
Q5: What is a typical fold-increase in the Minimum Inhibitory Concentration (MIC) for a this compound-resistant strain?
A5: A significant increase in the MIC is indicative of resistance. While this can vary, a 4-fold or greater increase in the MIC is often considered a sign of resistance development.[7][8][9] In some cases, such as with Ruminococcus flavefaciens, a much higher fold-increase (e.g., 100-fold) can be observed.[5]
Troubleshooting Guides
Issue 1: Rapid emergence of high-level resistance in your in vitro experiment.
| Potential Cause | Troubleshooting Step |
| High selective pressure | Decrease the concentration of this compound used in the initial stages of your serial passage experiment. Start with a sub-inhibitory concentration (e.g., 0.5 x MIC) and increase it more gradually. |
| Presence of efflux pump-encoding genes | Screen your bacterial strain for the presence of ABC transporter genes, such as homologs of tnrB2/B3 or narAB. If present, consider using an efflux pump inhibitor (EPI) in combination with this compound. |
| Plasmid-mediated resistance | Investigate if the resistance is plasmid-mediated by attempting to cure the plasmid from the resistant strain and re-testing for susceptibility. |
Issue 2: Inconsistent MIC results for this compound.
| Potential Cause | Troubleshooting Step |
| Inoculum effect | Standardize the inoculum density for all your experiments. A higher bacterial density can sometimes lead to a higher apparent MIC. |
| Medium composition | The composition of the growth medium, particularly the concentration of cations like Na+, K+, and Ca2+, can influence the activity of ionophores.[10] Ensure you are using a consistent and appropriate medium for your bacterial species. |
| Instability of this compound | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. |
Issue 3: Difficulty in generating a resistant strain in the laboratory.
| Potential Cause | Troubleshooting Step |
| Low mutation frequency | Increase the number of parallel passages in your serial passage experiment to increase the probability of selecting for a resistant mutant. |
| Fitness cost of resistance | The mutations conferring resistance may come with a significant fitness cost, causing the resistant mutants to be outcompeted by the susceptible population in the absence of the antibiotic. Ensure that you are consistently maintaining the selective pressure. |
| Bacterial species is inherently highly susceptible | Some Gram-positive bacteria are generally more sensitive to ionophores and may be less able to develop resistance.[5] Consider using a different bacterial species known to be more adaptable. |
Data Presentation
Table 1: Example MIC Values of this compound Against Susceptible (Wild-Type) Strains
| Bacterial Species | Type | Typical MIC Range (µg/mL) | Reference |
| Ruminococcus flavefaciens | Gram-positive | Data not readily available | [5] |
| Streptococcus bovis | Gram-positive | Data not readily available | [11] |
| Bacteroides ruminicola | Gram-negative | Data not readily available | [12] |
| Lactobacillus casei | Gram-positive | Data not readily available | [5] |
| User's Isolate 1 | User-defined | User-determined | |
| User's Isolate 2 | User-defined | User-determined |
Table 2: Example of Fold-Increase in MIC for this compound-Resistant Strains
| Bacterial Species | Fold-Increase in MIC | Method of Resistance Induction | Reference |
| Ruminococcus flavefaciens | Up to 100-fold | Serial Passage | [5] |
| Bacteroides ruminicola | Data not readily available | Serial Passage | [12] |
| User's Resistant Isolate 1 | User-determined | User-defined | |
| User's Resistant Isolate 2 | User-determined | User-defined |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a single colony of the test bacterium and inoculate it into an appropriate broth medium.
-
Incubate the culture overnight at the optimal temperature and shaking conditions for the bacterium.
-
The following day, dilute the overnight culture in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Microtiter Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
Include a positive control well (broth with bacterial inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at the optimal temperature for the bacterium for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: In Vitro Induction of this compound Resistance by Serial Passage
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the susceptible bacterial strain using the protocol described above.
-
-
Serial Passage:
-
Inoculate the bacterial strain into a series of tubes or wells containing fresh broth with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the initial MIC).
-
Incubate for 18-24 hours.
-
Identify the well with the highest concentration of this compound that shows bacterial growth.
-
Use an aliquot from this well to inoculate a new series of tubes or wells with fresh broth and a new range of this compound concentrations, centered around the previously highest concentration with growth.
-
Repeat this process for a desired number of passages or until a significant increase in the MIC is observed.
-
-
Confirmation of Resistance:
-
After the serial passage, isolate a single colony from the resistant population.
-
Determine the MIC of this isolate to confirm the development of stable resistance.
-
The resistant strain can be stored as a glycerol (B35011) stock at -80°C for future experiments.
-
Visualizations
Caption: Workflow for in vitro induction of this compound resistance.
Caption: ABC transporter-mediated efflux of this compound.
References
- 1. Polyether ionophore resistance in a one health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ABC-transporter from Streptomyces longisporoflavus confers resistance to the polyether-ionophore antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of the novel ionophore this compound (ICI 139603) on ruminal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound and monensin on fermentation, microbial numbers and the development of ionophore-resistant bacteria in the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic resistant bacteria survive treatment by doubling while shrinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characteristics and comparative genomics analysis of a clinical Enterococcus casseliflavus with a resistance plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of triclosan resistance modulates bacterial permissiveness to multidrug resistance plasmids and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Properties of ionophore‐resistant <i>Bacteroides rurninicola</i> enriched by cultivation in the presence of this compound [ouci.dntb.gov.ua]
Optimizing experimental conditions to study Tetronasin's effect on specific bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for studying the effects of Tetronasin on specific bacterial strains. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation templates to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyether ionophore antibiotic.[1] Its primary mechanism of action is to disrupt the normal ion gradients across the bacterial cell membrane. It achieves this by binding to and transporting cations (like K+) across the lipid bilayer, which dissipates the membrane potential essential for various cellular processes, ultimately leading to bacterial cell death.[2][3]
Q2: Which bacterial strains are most susceptible to this compound?
This compound is primarily effective against Gram-positive bacteria. This is because the cell wall of Gram-positive bacteria is more permeable to lipophilic compounds like this compound, allowing it to reach the cytoplasmic membrane. Gram-negative bacteria, with their outer membrane, are generally more resistant.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is crucial to use anhydrous DMSO to prevent compound precipitation.
Q4: What are common challenges when working with this compound in vitro?
Common challenges include maintaining the solubility of this compound in aqueous culture media, preventing its aggregation, and ensuring consistent results in susceptibility testing. Due to its hydrophobic nature, this compound may precipitate when diluted into aqueous buffers from a DMSO stock.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: You are observing significant variability in this compound MIC values for the same bacterial strain across different experiments or even between replicates.
| Potential Cause | Troubleshooting Steps |
| Inoculum Density Variation | Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Prepare fresh inoculum for each experiment. |
| This compound Precipitation/Aggregation | Prepare fresh serial dilutions of this compound for each experiment. When diluting the DMSO stock into the broth, add the this compound solution to the broth while vortexing to ensure rapid and even dispersion. Visually inspect the wells for any signs of precipitation. Consider using a low percentage of a non-ionic surfactant like Tween-80 (e.g., 0.002%) in the culture medium to improve solubility, but first validate that the surfactant does not affect bacterial growth or this compound's activity. |
| Inconsistent Incubation Conditions | Strictly adhere to the recommended incubation time (e.g., 16-20 hours for most bacteria), temperature (typically 35°C ± 2°C), and atmospheric conditions (e.g., anaerobic conditions for Clostridium perfringens). |
| Media Composition Variability | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI. Ensure the pH of the media is consistent between batches. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh, sterile pipette tips for each dilution and transfer to avoid cross-contamination and carryover. |
Guide 2: No Inhibition of Bacterial Growth at Expected Concentrations
Problem: this compound does not appear to inhibit the growth of a susceptible Gram-positive bacterial strain at concentrations where efficacy is expected.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Stock | This compound solutions may be sensitive to light and repeated freeze-thaw cycles. Prepare fresh stock solutions and store them in small, single-use aliquots at -20°C or lower, protected from light. |
| Bacterial Contamination | Ensure the purity of your bacterial culture before preparing the inoculum. Streak the culture on an appropriate agar (B569324) plate to check for contamination. |
| Development of Resistance | While less common in a single experiment, consider the possibility of spontaneous mutations leading to resistance. Re-streak the bacteria from the original stock and repeat the experiment. |
Data Presentation
Table 1: Example Template for this compound MIC Values
| Bacterial Strain | ATCC Number | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213 | [Your Data] | [Your Data] | [Your Data] |
| Streptococcus pyogenes | e.g., ATCC 19615 | [Your Data] | [Your Data] | [Your Data] |
| Enterococcus faecalis | e.g., ATCC 29212 | [Your Data] | [Your Data] | [Your Data] |
| Clostridium perfringens | e.g., ATCC 13124 | [Your Data] | [Your Data] | [Your Data] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining this compound MIC
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (with appropriate atmospheric control for anaerobes)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or lower, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a spectrophotometer (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Ensure to include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours. For anaerobic bacteria like Clostridium perfringens, incubate in an anaerobic environment.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Mandatory Visualizations
Caption: this compound acts as a K+/H+ ionophore, disrupting the bacterial membrane potential.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A logical approach to troubleshooting inconsistent this compound MIC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionophore - Wikipedia [en.wikipedia.org]
- 3. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacitracin-Resistant Clone of Streptococcus pyogenes Isolated from Pharyngitis Patients in Belgium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Tetronasin dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionophore Tetronasin. Our aim is to help you address common issues and ensure the reliability and reproducibility of your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a polyether ionophore that acts as a mobile ion carrier, facilitating the transport of cations across biological membranes. This process disrupts the natural electrochemical gradients essential for cellular function. Primarily, it exchanges monovalent cations like potassium (K+) for protons (H+) across the membrane, leading to a net influx of protons and efflux of potassium. This disruption of ion homeostasis can trigger a cascade of downstream cellular events, including alterations in intracellular pH, mitochondrial dysfunction, and ultimately, cell death.
Q2: Why am I observing a shallow or flat dose-response curve?
A2: A shallow dose-response curve, where a large change in dose results in a small change in response, can be caused by several factors. These may include cell-to-cell variability in response, the compound reaching its maximum effect at the lowest tested concentrations, or potential resistance mechanisms in the cell line. It is also possible that the chosen assay is not sensitive enough to detect subtle changes in the cellular response to this compound.
Q3: Can this compound affect cellular processes other than ion transport?
A3: Yes, the primary disruption of ion gradients by this compound can lead to a variety of secondary effects. These can include the induction of reactive oxygen species (ROS) production, disruption of mitochondrial membrane potential, and activation of apoptotic pathways. When designing experiments, it is important to consider these potential downstream effects and select appropriate assays to measure them.
Troubleshooting Guide for Dose-Response Curve Variability
Variability in dose-response curves is a common challenge in in vitro assays. This guide provides a structured approach to identifying and mitigating potential sources of error in your this compound experiments.
Category 1: Cell Culture and Handling
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding density. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette for cell seeding.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Cell health and viability issues. | - Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination.- Ensure optimal and consistent cell culture conditions (temperature, CO2, humidity). | |
| Inconsistent results between experiments | Variation in cell passage number. | - Establish a cell banking system and thaw a new vial of cells for each set of experiments.- Record the passage number for each experiment. |
| Contamination of cell cultures. | - Regularly inspect cultures for signs of contamination.- Use sterile techniques and dedicated media and reagents for each cell line. |
Category 2: Compound Preparation and Handling
| Issue | Possible Cause | Troubleshooting Steps |
| Inaccurate final concentrations | Errors in serial dilutions. | - Prepare a fresh stock solution of this compound for each experiment.- Use calibrated pipettes and perform dilutions carefully.- Prepare a sufficient volume of each concentration to avoid pipetting very small volumes. |
| Compound precipitation. | - Check the solubility of this compound in your culture medium.- If using a solvent like DMSO, ensure the final concentration in the well is low and consistent across all treatments. | |
| Degradation of this compound | Improper storage of stock solutions. | - Store this compound stock solutions at the recommended temperature and protected from light.- Avoid repeated freeze-thaw cycles. |
Category 3: Assay Protocol and Execution
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | Assay reagents interfering with the readout. | - Run control wells with medium and assay reagents only to determine the background signal.- Ensure complete removal of wash solutions if applicable. |
| Cell-free cytotoxicity of this compound. | - In assays that measure released markers (e.g., LDH), test for direct interference of this compound with the assay components. | |
| Inconsistent incubation times | Variation in the timing of reagent addition. | - Use a multichannel pipette for the addition of this compound and assay reagents.- Plan the plate layout to minimize time differences between the first and last wells. |
| Signal variability | Bubbles in wells affecting absorbance/fluorescence readings. | - Be careful not to introduce bubbles when adding reagents.- Centrifuge the plate briefly to remove bubbles before reading. |
Data Presentation
The following table presents representative in vitro cytotoxicity data for Monensin (B1676710), a polyether ionophore structurally and functionally similar to this compound, against various human cancer cell lines. This data can serve as a reference for expected potency ranges in your experiments.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| SH-SY5Y | Neuroblastoma | 16 | [1] |
| PC-3 | Prostate Cancer | ~0.1 - 1.5 (concentration range) | [2][3] |
| LNCaP | Prostate Cancer | >1.5 (less sensitive than PC-3) | [2][3] |
| SK-OV-3 | Ovarian Cancer | ~1 | [4] |
| A2780 | Ovarian Cancer | ~1 | [4] |
| RKO | Colorectal Cancer | ~4 | [5] |
| HCT-116 | Colorectal Cancer | ~4 | [5] |
Experimental Protocols
General Protocol for a this compound Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a suitable software package.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for a this compound dose-response assay.
Caption: A logical workflow for troubleshooting dose-response variability.
References
- 1. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Monensin Induces PC-3 Prostate Cancer Cell Apoptosis via ROS Production and Ca2+ Homeostasis Disruption | Anticancer Research [ar.iiarjournals.org]
- 4. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Efficient Extraction and Purification of Tetronasin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Tetronasin from Streptomyces longisporoflavus fermentation broths. Our aim is to help you improve the efficiency, yield, and purity of your this compound preparations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield in Crude Extract | Incomplete Cell Lysis: The this compound remains trapped within the Streptomyces mycelia. | - Optimize Lysis Method: Experiment with different lysis techniques such as sonication, homogenization, or enzymatic digestion to ensure complete cell disruption.- Solvent Polarity: Ensure the chosen extraction solvent has the appropriate polarity to efficiently solubilize this compound. Consider solvent mixtures to optimize extraction. |
| Suboptimal Fermentation Conditions: Low production of this compound by Streptomyces longisporoflavus. | - Media Optimization: Review and optimize the composition of the fermentation medium, including carbon and nitrogen sources.- Culture Conditions: Ensure optimal pH, temperature, and aeration during fermentation. | |
| Emulsion Formation During Liquid-Liquid Extraction | High Concentration of Surfactant-like Molecules: Presence of lipids and proteins from the fermentation broth. | - Centrifugation: Spin the mixture at high speed to break the emulsion.- Salting Out: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help separate the layers.- Solvent Modification: Add a small amount of a different organic solvent to alter the polarity and break the emulsion. |
| Poor Separation During Chromatography | Inappropriate Stationary Phase: The selected column chemistry is not optimal for this compound's properties. | - Column Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for this compound and its impurities.- Method Development: Systematically optimize mobile phase composition, gradient, and temperature. |
| Sample Overload: Too much crude extract is loaded onto the column. | - Reduce Sample Load: Decrease the amount of sample injected onto the column.- Increase Column Dimensions: Use a column with a larger diameter or longer length. | |
| Presence of Impurities in Final Product | Co-elution of Structurally Similar Compounds: Byproducts from the this compound biosynthetic pathway or degradation products may have similar retention times. | - High-Resolution Chromatography: Employ a high-performance liquid chromatography (HPLC) column with a smaller particle size for better separation efficiency.- Orthogonal Purification Methods: Use a multi-step purification strategy with different separation principles (e.g., normal-phase followed by reverse-phase chromatography). |
| Degradation of this compound: The molecule may be unstable under certain pH or temperature conditions. | - Stability Studies: Assess the stability of this compound at different pH values and temperatures to identify optimal conditions for purification and storage.- Work Quickly and at Low Temperatures: Perform purification steps at reduced temperatures to minimize degradation. |
Frequently Asked Questions (FAQs)
Extraction
-
Q1: What is the recommended initial step for extracting this compound from the fermentation broth? A1: The first step is to separate the mycelia from the culture broth, typically by centrifugation or filtration. This compound is an intracellular product, so the primary extraction will be from the mycelial cake.
-
Q2: Which solvents are most effective for the initial extraction of this compound from the mycelia? A2: Due to its polyether structure, this compound is soluble in a range of organic solvents. Common choices for initial extraction include methanol (B129727), acetone, or ethyl acetate. A multi-step extraction with solvents of increasing polarity can also be effective.
Purification
-
Q3: What type of chromatography is most suitable for the initial purification of the crude this compound extract? A3: For initial cleanup and fractionation, flash chromatography using silica (B1680970) gel or a reversed-phase sorbent is often employed. This step helps to remove highly polar and non-polar impurities.
-
Q4: What are the key parameters to optimize for a reversed-phase HPLC purification of this compound? A4: The critical parameters to optimize include the mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol with a modifier like formic acid or ammonium (B1175870) acetate), the gradient elution profile, the column temperature, and the flow rate.
Analysis and Characterization
-
Q5: How can I confirm the identity and purity of my final this compound product? A5: A combination of analytical techniques is recommended. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can confirm the molecular weight of this compound and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation.
-
Q6: What are some of the common impurities to look out for in this compound preparations? A6: Potential impurities include biosynthetic precursors and shunt metabolites from the polyketide pathway of Streptomyces longisporoflavus, as well as degradation products of this compound itself. These are often structurally related to this compound and may require high-resolution analytical techniques for detection and identification.
Experimental Protocols
While specific protocols should be optimized for your laboratory conditions, the following provides a general framework for key experiments.
Protocol 1: General Extraction of this compound from Streptomyces longisporoflavus
-
Harvest: Centrifuge the fermentation broth to pellet the mycelia.
-
Extraction: Resuspend the mycelial pellet in methanol and stir for several hours. Repeat the extraction process three times.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Protocol 2: General Purification by Reversed-Phase Flash Chromatography
-
Column: C18 flash chromatography column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Elution: Start with a high percentage of water and gradually increase the percentage of acetonitrile to elute compounds of increasing hydrophobicity.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
Visualizations
To aid in understanding the experimental processes, please refer to the following diagrams.
Caption: General experimental workflow for this compound extraction and purification.
Validation & Comparative
Comparative Efficacy of Tetronasin and Other Antimicrobial Agents Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of Tetronasin and other selected antibiotics against clinically relevant Gram-positive bacteria. The data presented is intended to inform research and development efforts in the field of antimicrobial drug discovery.
Executive Summary
This compound, a polyether ionophore antibiotic, has demonstrated potent activity against Gram-positive bacteria, primarily in veterinary applications. This guide compares its efficacy with established antibiotics used in clinical practice: Vancomycin (a glycopeptide), Linezolid (an oxazolidinone), Daptomycin (a lipopeptide), and Monensin (B1676710) (another ionophore). While quantitative data for this compound against specific human pathogens is limited in the available literature, this comparison provides a framework for evaluating its potential therapeutic value and highlights areas for future research.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the selected antibiotics against common Gram-positive pathogens. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Streptococcus pneumoniae |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Monensin | 2-4 µg/mL | Data not available | Data not available | Data not available |
| Vancomycin | 0.25 - 4.0 µg/mL[1] | 1 - 4 µg/mL[1] | ≤0.5 - 1.35 µg/mL | ≤0.125 - 1 µg/mL |
| Linezolid | 0.5 - 4 µg/mL | 1 - 4 µg/mL[2] | 1 - 4 µg/mL | 0.5 - 2 µg/mL |
| Daptomycin | 0.03 - 0.5 µg/mL[3] | 0.125 - 0.5 µg/mL[4] | 0.25 - 8 µg/mL[3] | ≤0.125 - 0.5 µg/mL[5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the medium is often supplemented with lysed horse blood.
- Antibiotics: Stock solutions of this compound, Monensin, Vancomycin, Linezolid, and Daptomycin are prepared in appropriate solvents. For Daptomycin testing, the medium is supplemented with Ca2+ to a final concentration of 50 µg/mL.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Bacterial colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- A two-fold serial dilution of each antibiotic is prepared in the growth medium directly in the 96-well plates.
- A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
4. Inoculation and Incubation:
- Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Mechanism of Action Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for each antibiotic class.
Caption: Mechanism of action for ionophores like this compound and Monensin.
Caption: Vancomycin's inhibition of bacterial cell wall synthesis.
References
- 1. In vitro activity and pharmacodynamics of oral beta-lactam antibiotics against Streptococcus pneumoniae from southeast Missouri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro antimicrobial activity of new antimicrobial agents against Streptococcus pneumoniae and potential resistance mechanisms: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Repurposing: In vitro and in vivo Antimicrobial and Antibiofilm Effects of Bithionol Against Enterococcus faecalis and Enterococcus faecium [frontiersin.org]
- 4. Frontiers | In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms [frontiersin.org]
- 5. Effects of the ionophores monensin and this compound on simulated development of ruminal lactic acidosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Tetronasin and Lasalocid: A Comparative Analysis for Researchers
A deep dive into the cross-resistance profiles of the ionophores Tetronasin and Lasalocid (B1674520), supported by experimental data and detailed protocols for scientific professionals in drug development and microbiology.
This guide provides a comprehensive comparison of the polyether ionophores this compound and lasalocid, with a particular focus on the phenomenon of cross-resistance. For researchers and scientists, understanding the nuances of how resistance to one ionophore can confer resistance to another is critical in the development of effective antimicrobial and anticoccidial strategies. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
Ionophore antibiotics, such as this compound and lasalocid, are vital in veterinary medicine for controlling coccidiosis in poultry and for modulating rumen fermentation in cattle. Their efficacy, however, can be compromised by the development of resistance. A significant concern is cross-resistance, where resistance to one ionophore leads to a decreased susceptibility to other, structurally similar compounds. Evidence suggests that cross-resistance between this compound and lasalocid does occur, particularly in rumen bacteria. This guide will explore the available data on this phenomenon and provide the necessary context for further research.
Quantitative Data Summary
The following tables summarize the available quantitative data from various studies to facilitate a direct comparison between this compound and lasalocid.
Table 1: Comparative Efficacy of this compound and Lasalocid Against Ionophore-Sensitive Microorganisms
| Ionophore | Target Organism | Metric | Efficacy | Reference |
| This compound | Rumen Bacteria (Gram-positive) | Potency vs. Monensin (B1676710) | Order of magnitude or more greater | [1] |
| This compound | Lactobacillus casei | Sensitivity vs. Monensin | 55 times more sensitive | [1] |
| Lasalocid | Eimeria maxima | Lesion Score Reduction | ~46% | [2] |
| Lasalocid | Eimeria tenella | Lesion Score Reduction | <73% (compared to decoquinate) | [2] |
| Lasalocid | Broiler Chickens | Average Weight Gain Improvement | >50% | [2] |
| Lasalocid | Ruminococcus albus, Ruminococcus flavefaciens, Butyrivibrio fibrisolvens | Minimum Inhibitory Concentration (MIC) | 2.5 µg/ml | [3] |
| Lasalocid | Lactate-producing rumen bacteria | Minimum Inhibitory Concentration (MIC) | 0.38 to 3.0 µg/ml | [4] |
Table 2: Cross-Resistance Profile of this compound and Lasalocid
| Organism | Primary Resistance | Cross-Resistance Observed | Notes | Reference |
| Prevotella ruminicola M384, Fibrobacter succinogenes S85, Veillonella parvula L59 | This compound or Monensin | Lasalocid | Increased resistance to one ionophore caused increased resistance to the other and to lasalocid. | [5] |
| Eimeria tenella | Monensin-resistant strains | Lasalocid effective | Lasalocid was able to control some strains that were not well controlled by monensin. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of ionophore cross-resistance.
In Vitro Minimum Inhibitory Concentration (MIC) Determination for Rumen Bacteria
This protocol is designed to determine the lowest concentration of an ionophore that inhibits the visible growth of a specific rumen bacterium.
-
Bacterial Strains and Culture Conditions:
-
Use anaerobic culture techniques for rumen bacteria such as Prevotella ruminicola.
-
Grow bacterial strains in a suitable anaerobic broth medium, for example, a medium containing rumen fluid.
-
-
Ionophore Stock Solutions:
-
Prepare stock solutions of this compound and lasalocid in a suitable solvent (e.g., ethanol).
-
Sterilize the stock solutions by filtration.
-
-
MIC Assay (Broth Microdilution Method):
-
Perform serial twofold dilutions of the ionophore stock solutions in a 96-well microtiter plate containing the anaerobic broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (no ionophore) and a negative control (no bacteria).
-
Incubate the plates under anaerobic conditions at 39°C for 24-48 hours.
-
The MIC is the lowest concentration of the ionophore at which no visible bacterial growth is observed.[3][4]
-
-
Induction of Resistance:
-
To develop resistant strains, grow the bacteria in media with successively increasing concentrations of the ionophore.[5]
-
In Vivo Anticoccidial Sensitivity Testing (AST) in Broiler Chickens
This protocol assesses the efficacy of anticoccidial drugs against Eimeria species in a controlled setting that mimics commercial poultry production.
-
Experimental Animals and Housing:
-
Use day-old broiler chicks, housed in wire-floored battery cages to prevent reinfection.
-
Provide ad libitum access to a standard broiler starter feed and water.
-
-
Experimental Groups:
-
Uninfected, Unmedicated Control (UUC): No infection, no treatment.
-
Infected, Unmedicated Control (IUC): Infected, no treatment.
-
Infected, Medicated Groups: Infected and treated with different concentrations of the test ionophores (e.g., this compound, lasalocid).
-
-
Infection:
-
At approximately 14 days of age, orally inoculate each chick (except the UUC group) with a standardized dose of sporulated Eimeria oocysts (e.g., Eimeria tenella).
-
-
Medication:
-
Provide medicated feed to the treatment groups starting two days before infection and continuing for the duration of the experiment (typically 7-9 days post-infection).
-
-
Data Collection and Analysis:
-
Performance Metrics: Measure body weight gain and feed conversion ratio.
-
Lesion Scoring: At the end of the trial, euthanize a subset of birds from each group and score the intestinal lesions on a scale of 0 to 4.[7]
-
Oocyst Counts: Collect fecal samples to determine the number of oocysts per gram of feces using a McMaster chamber.[7]
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups.
-
Signaling Pathways and Mechanisms of Action
The primary mode of action for ionophores is the disruption of the ionic equilibrium across the cell membranes of susceptible organisms, leading to cell death. Resistance can emerge through mechanisms that prevent this disruption.
Ionophore Mechanism of Action
Lasalocid's Impact on Intracellular Vesicular Trafficking
Lasalocid has been shown to affect several intracellular compartments, leading to a disruption of vesicular trafficking. This is a key aspect of its broader cellular impact beyond simple ion transport.
While the specific intracellular signaling pathways disrupted by this compound in bacteria are not as extensively detailed in the available literature, its primary mechanism is understood to be the disruption of membrane potential and ion gradients, similar to other ionophores.[1]
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in the design and execution of complex studies.
Workflow for In Vitro Cross-Resistance Study
Workflow for In Vivo Anticoccidial Sensitivity Test
Conclusion
The available evidence strongly suggests that cross-resistance between this compound and lasalocid is a tangible concern, particularly within the context of rumen microbial ecosystems. While lasalocid has demonstrated efficacy against certain ionophore-resistant strains of Eimeria, the potential for reduced susceptibility due to exposure to other ionophores like this compound cannot be disregarded. For drug development professionals, this underscores the importance of considering the entire class of ionophores when evaluating new candidates and developing resistance management strategies. Further research is warranted to quantify the extent of cross-resistance between this compound and lasalocid, particularly through studies providing direct comparative MIC data for resistant bacterial strains and efficacy data against well-characterized resistant Eimeria isolates. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.
References
- 1. Effect of the novel ionophore this compound (ICI 139603) on ruminal microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. Effect of monensin and lasalocid-sodium on the growth of methanogenic and rumen saccharolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lasalocid or monensin on lactate-producing or -using rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.aber.ac.uk [research.aber.ac.uk]
- 6. Comparison of anticoccidial efficacy, resistance and tolerance of narasin, monensin and lasalocid in chicken battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Tetronasin and Monensin in the Management of Lactic Acidosis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the comparative effects of two prominent ionophores, Tetronasin and monensin (B1676710), on the prevention and management of lactic acidosis in ruminants. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action and efficacy.
Lactic acidosis is a significant metabolic disorder in ruminants, often triggered by a rapid increase in the consumption of highly fermentable carbohydrates. This leads to a sharp drop in ruminal pH due to the accumulation of lactic acid, primarily produced by Gram-positive bacteria such as Streptococcus bovis and Lactobacillus species. Ionophores, a class of antimicrobial compounds, are widely used to modulate rumen fermentation and mitigate the risk of this condition.
Mechanism of Action: A Shared Pathway
Both this compound and monensin are polyether ionophores that selectively target Gram-positive bacteria. Their primary mechanism of action involves the disruption of the natural ion gradients across the bacterial cell membrane. By forming lipid-soluble complexes with cations (like potassium, K⁺, and sodium, Na⁺) and facilitating their exchange for protons (H⁺), these ionophores cause a futile ion cycle. This process dissipates the transmembrane potential and pH gradient, which are essential for nutrient transport and ATP synthesis. The depletion of cellular energy ultimately inhibits the growth of or kills the susceptible Gram-positive bacteria, including the primary lactate (B86563) producers.
dot
Caption: Mechanism of action for this compound and monensin.
Comparative Efficacy in Lactic Acidosis Management
While both ionophores share a similar mode of action, in vitro studies have demonstrated significant differences in their potency and effectiveness, particularly in established cases of lactic acidosis.
Prophylactic (Preventative) Action:
When introduced prior to a high-glucose challenge, both this compound and monensin have been shown to be effective in preventing the accumulation of lactic acid and maintaining a healthy population of non-lactate-producing bacteria.[1] However, research indicates that this compound is more potent in this preventative role than monensin.[1]
Therapeutic (Reversal) Action:
A key differentiator between the two ionophores lies in their ability to address existing lactic acidosis. An in vitro study demonstrated that when added to a culture 24 hours after the induction of acidosis with glucose, this compound was able to reverse the proliferation of lactobacilli.[1] This led to a decrease in lactate concentration and a rise in pH and volatile fatty acid (VFA) concentrations.[1] In contrast, monensin was unable to suppress the growth of the established lactobacilli population and failed to reverse the acidotic state.[1]
Effects on Rumen Fermentation Parameters
Beyond their direct impact on lactic acid, both this compound and monensin influence the overall rumen fermentation profile, generally shifting it towards a more energy-efficient state for the animal.
| Parameter | Treatment | Control | This compound (10 ppm) | Monensin (33 ppm) | Reference |
| Total VFA (mmol/l) | 97.3 | 98.5 | 100.2 | [2] | |
| Acetate (B1210297) (mol/100mol) | 61.3 | 55.9 | 57.0 | [2] | |
| Propionate (B1217596) (mol/100mol) | 24.1 | 30.8 | 29.8 | [2] | |
| Butyrate (mol/100mol) | 11.0 | 10.1 | 9.9 | [2] | |
| Acetate:Propionate Ratio | 2.54 | 1.81 | 1.91 | [2] | |
| Rumen Ammonia (mg/l) | 151 | 137 | 142 | [2] | |
| Data from an in vivo study in sheep fed a mixed diet.[2] |
The data indicates that both ionophores effectively decrease the acetate to propionate ratio, a hallmark of improved energy efficiency in the rumen.
Experimental Protocols
In Vitro Model of Lactic Acidosis:
A continuous co-culture of four key ruminal bacteria (Megasphaera elsdenii, Selenomonas ruminantium, Streptococcus bovis, and Lactobacillus sp. strain LB17) was used to simulate the development of lactic acidosis in vitro.[1]
-
Induction of Acidosis: An excess of glucose was added to the fermentor to initiate the overgrowth of S. bovis, followed by the dominance of Lactobacillus sp. as the pH dropped and lactate levels rose.[1]
-
Preventative Treatment: this compound or monensin was added at the same time as the glucose to assess their ability to prevent acidosis.[1]
-
Reversal Treatment: The ionophores were added 24 hours after the glucose challenge to evaluate their capacity to reverse the established acidotic conditions.[1]
-
Monitoring: Changes in bacterial populations, lactate concentration, pH, and volatile fatty acid concentrations were monitored throughout the experiment.[1]
dot
References
- 1. Effects of the ionophores monensin and this compound on simulated development of ruminal lactic acidosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound and monensin on fermentation, microbial numbers and the development of ionophore-resistant bacteria in the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biosynthetic Pathway of Tetronasin: A Comparative Guide to Genetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genetic approaches used to validate the proposed biosynthetic pathway of Tetronasin, a potent polyether ionophore antibiotic. While direct genetic studies on the this compound (tsn) gene cluster in Streptomyces longisporoflavus are not extensively detailed in publicly available literature, significant insights have been gleaned from comparative studies of the homologous tetromadurin (mad) biosynthetic pathway from Actinomadura verrucosospora. This guide will leverage these analogous findings to present a comprehensive overview of the experimental validation process.
Proposed Biosynthetic Pathway of this compound
This compound is a complex polyketide synthesized by a type I polyketide synthase (PKS) system. The proposed biosynthetic pathway, encoded by the tsn gene cluster, involves the assembly of a polyketide chain from malonyl-CoA and methylmalonyl-CoA extender units. This linear precursor then undergoes a series of cyclization reactions to form the characteristic tetrahydropyran (B127337), tetrahydrofuran, and cyclohexane (B81311) rings, culminating in the formation of the tetronic acid moiety.
Genetic Validation Strategies: A Comparative Overview
The primary method for validating the function of genes within a biosynthetic cluster is through targeted genetic manipulation, including gene knockout and heterologous expression. These studies aim to disrupt the production of the final natural product and observe the accumulation of biosynthetic intermediates or the loss of bioactivity.
Comparative Data from Tetromadurin Biosynthesis
Genetic studies on the tetromadurin (mad) gene cluster, which shares high homology with the this compound (tsn) cluster, provide the most detailed blueprint for understanding the function of the tsn genes. The following table summarizes the key findings from gene knockout experiments in the tetromadurin-producing strain, Actinomadura verrucosospora, and their implications for the this compound pathway.
| Target Gene (in mad cluster) | Proposed Function | Observed Phenotype in Knockout Mutant | Inferred Function in this compound Pathway (Homologous tsn gene) |
| mad10 | Cyclase | Abolished tetromadurin production. Accumulation of a partially cyclized intermediate lacking the cyclohexane and tetrahydropyran rings. | The homologous gene in the tsn cluster is responsible for the formation of the cyclohexane ring. |
| mad31 | Cyclase | Abolished tetromadurin production. | The homologous gene in the tsn cluster is essential for the formation of the tetrahydropyran ring. |
Data extrapolated from studies on the tetromadurin biosynthetic gene cluster.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used in the genetic validation of polyketide biosynthetic pathways in Streptomyces and related actinomycetes.
Gene Knockout via Homologous Recombination
This protocol describes a typical workflow for creating an in-frame gene deletion mutant in Streptomyces.
a. Construction of the Gene Knockout Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target tsn gene from S. longisporoflavus genomic DNA using high-fidelity PCR.
-
Clone the amplified upstream and downstream fragments into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., apramycin (B1230331) resistance). The two fragments should be ligated in the correct orientation, leaving no intervening sequence corresponding to the target gene.
-
Introduce a counter-selectable marker (e.g., sacB gene conferring sucrose (B13894) sensitivity) into the vector for facilitating the selection of double-crossover events.
-
Transform the resulting construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.
b. Intergeneric Conjugation:
-
Grow the E. coli donor strain carrying the knockout vector and the recipient S. longisporoflavus strain to mid-log phase.
-
Mix the donor and recipient cultures and plate the mixture onto a suitable medium (e.g., ISP4 agar) and incubate to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).
c. Selection of Mutants:
-
Single-crossover mutants (integrants) are selected based on their resistance to the antibiotic marker on the vector.
-
To select for double-crossover events (gene knockouts), culture the single-crossover mutants in the absence of selection and then plate on a medium containing the counter-selectable agent (e.g., sucrose).
-
Sucrose-resistant and antibiotic-sensitive colonies are putative double-crossover mutants.
-
Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants and by Southern blot analysis.
Heterologous Expression
This protocol outlines the expression of a biosynthetic gene or the entire cluster in a heterologous host.
a. Cloning of the Biosynthetic Gene Cluster:
-
Amplify the target tsn gene or the entire gene cluster from S. longisporoflavus genomic DNA. For large clusters, a cosmid or BAC library construction and screening approach may be necessary.
-
Clone the gene/cluster into a suitable E. coli - Streptomyces integrative or replicative expression vector under the control of a strong, constitutive, or inducible promoter.
b. Transformation into a Heterologous Host:
-
Introduce the expression construct into a genetically tractable and high-producing heterologous host strain of Streptomyces (e.g., S. coelicolor or S. albus). Protoplast transformation or conjugation are common methods.
-
Select for transformants using the appropriate antibiotic resistance marker.
c. Analysis of Metabolite Production:
-
Cultivate the heterologous expression strain under conditions conducive to secondary metabolite production.
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent.
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound or related intermediates.
Visualizing the Validation Process
The following diagrams illustrate the proposed biosynthetic pathway of this compound and the experimental workflow for its genetic validation.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for genetic validation.
Comparative Potency of Tetronasin and Insights into its Synthetic Derivatives
A guide for researchers, scientists, and drug development professionals on the antibacterial potency of the ionophore antibiotic Tetronasin. This document summarizes available data, discusses structure-activity relationships within the broader tetronate class, and provides detailed experimental protocols for potency assessment.
This compound is a polyether ionophore antibiotic produced by Streptomyces longisporoflavus. It exhibits potent activity primarily against Gram-positive bacteria. Its mechanism of action involves the transport of cations across the bacterial cell membrane, disrupting the transmembrane potential and leading to cell death. While the total synthesis of this compound has been achieved, published data on the comparative potency of a wide range of its synthetic derivatives is scarce. This guide provides an overview of the known antibacterial activity of this compound and explores the structure-activity relationships (SAR) of the broader tetronate class of antibiotics to offer insights into potential strategies for developing more potent analogs.
Comparative Potency Data
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.5 - 2.0 |
| Streptococcus spp. | 0.1 - 1.0 | |
| Clostridium spp. | 0.05 - 0.5 |
Note: MIC values can vary depending on the specific strain and the testing conditions.
Structure-Activity Relationship (SAR) Insights from Related Tetronates
Although specific data on synthetic this compound derivatives is limited, research on other tetronate antibiotics provides valuable insights into the structural features that influence antibacterial potency. These findings can guide the rational design of novel this compound analogs.
One key area of modification is the acyl side chain at the C3 position of the tetronic acid moiety. Studies on the related tetronate antibiotic, tetrodecamycin, have shown that the nature of this acyl group significantly impacts antibacterial activity. For instance, the introduction of large, hydrophobic substituents at this position has been shown to be beneficial, leading to derivatives with significantly lower MIC values compared to the parent compound. This suggests that enhancing the lipophilicity of the acyl side chain in this compound could be a promising strategy to increase its potency.
Furthermore, modifications to the polyether backbone can also influence the ion-binding selectivity and transport efficiency of the ionophore, which in turn would affect its antibacterial activity. The spatial arrangement of the oxygen atoms in the polyether chain is crucial for coordinating with specific cations. Altering the length or rigidity of this chain could potentially modulate the ionophore's activity and spectrum.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antibacterial potency of a compound. The following is a detailed protocol for the broth microdilution method.
Broth Microdilution Assay for MIC Determination
1. Materials:
-
Test compound (this compound or its derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
4. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. The final volume in each well should be uniform (e.g., 100 µL). b. Include a positive control (bacterial inoculum in CAMHB without any compound) and a negative control (CAMHB only) in each plate. c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC: a. After incubation, visually inspect the microtiter plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.
Mechanism of Action: Ionophore Activity
This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across lipid membranes. This action disrupts the crucial ion gradients maintained by bacterial cells, leading to a collapse of the membrane potential and ultimately, cell death. The following diagram illustrates this process.
A comparative investigation of the ion binding affinities of Tetronasin and tetronomycin
A Comparative Investigation of the Ion Binding Affinities of Tetronasin and Tetronomycin
This compound and tetronomycin are structurally related polyether antibiotics produced by Streptomyces species. Historically, both compounds have been classified as ionophores, molecules capable of facilitating the transport of ions across lipid membranes. This property is believed to be a primary contributor to their antimicrobial activity. However, recent studies have introduced nuance to this long-held understanding, particularly concerning tetronomycin. This guide provides a comparative investigation of the ion binding affinities of this compound and tetronomycin, summarizing the available experimental data, detailing relevant experimental protocols, and discussing the evolving perspective on their mechanisms of action.
Ion Binding Affinity and Selectivity: A Comparative Overview
This compound , also known as M139603, has been reported to exhibit a strong affinity for divalent cations, particularly Ca2+, and also binds to monovalent cations like Na+.[1] This affinity for crucial physiological ions is thought to disrupt the membrane ion gradients in susceptible microorganisms, leading to cell death.[1]
Tetronomycin's interaction with ions was first confirmed by the X-ray analysis of its silver (Ag+) salt.[2] Subsequent studies in the 1980s explored its solution structure and confirmed its ability to bind cations.[3] However, a 2023 study has brought this into question, suggesting that tetronomycin's primary antibacterial mechanism may not be its ionophore activity.[2] The researchers found that while tetronomycin is considered an ionophore, the causal link between this and its potent antibacterial effects is not firmly established. Their structure-activity relationship studies indicated that other mechanisms might be at play.[2] Further research published in early 2024 by the same group stated that neither tetronomycin nor a newly discovered analog demonstrated ionophore activity at "reasonable concentrations."
This recent evidence presents a significant divergence from the historical classification of tetronomycin as a typical ionophore and suggests that its mode of action may be more complex than previously understood.
Data Presentation: Ion Binding Affinities
Due to the limited availability of recent quantitative data, the following table provides a qualitative summary based on historical and recent findings.
| Feature | This compound | Tetronomycin |
| Primary Ion Affinity | Divalent Cations (esp. Ca2+) | Historically: Monovalent (e.g., Na+, Ag+) and Divalent Cations |
| Other Bound Ions | Monovalent Cations (e.g., Na+) | Recent studies suggest a lack of significant ionophore activity at reasonable concentrations. |
| Supporting Evidence | NMR Spectroscopy | X-ray crystallography of Ag+ salt, early NMR studies. Recent studies questioning ionophore activity. |
| Reference(s) | [1] | [2][3] |
Experimental Protocols
The determination of ion binding affinity and ionophore activity can be accomplished through various experimental techniques. Below are detailed methodologies for key experiments relevant to the study of this compound and tetronomycin.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Binding
NMR spectroscopy is a powerful tool for studying the solution structure of ionophores and their complexes with cations.
-
Objective: To determine the stoichiometry and stability constants of ionophore-cation complexes.
-
Methodology:
-
A solution of the ionophore in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) is prepared.
-
1H and 13C NMR spectra of the free ionophore are recorded.
-
A salt of the cation of interest (e.g., NaCl, CaCl2) is incrementally added to the ionophore solution.
-
NMR spectra are recorded after each addition.
-
Changes in the chemical shifts of the ionophore's protons and carbons are monitored. Significant shifts upon cation addition indicate complex formation.
-
The data is analyzed to determine the binding stoichiometry and to calculate the association constant (Ka).
-
2. Vesicle-Based Fluorescence Quenching Assay for Ionophore Activity
This assay assesses the ability of an ionophore to transport ions across a lipid bilayer.
-
Objective: To qualitatively and quantitatively measure the ion transport activity of an ionophore.
-
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid suspension (e.g., phosphatidylcholine) containing a high concentration of a fluorescent dye that is sensitive to quenching by specific ions (e.g., calcein). The external dye is removed by size exclusion chromatography.
-
Assay Setup: The dye-loaded vesicles are placed in a cuvette with a suitable buffer in a fluorometer.
-
Baseline Fluorescence: The baseline fluorescence of the entrapped dye is measured.
-
Ionophore Addition: The ionophore (dissolved in a suitable solvent like DMSO) is added to the vesicle suspension.
-
Cation Addition: A solution of a quenching cation (e.g., Co2+, Cu2+) is added to the exterior of the vesicles.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. A decrease in fluorescence indicates that the ionophore has transported the quenching cations into the vesicles, where they quench the dye's fluorescence. The rate of quenching is proportional to the ionophore's transport activity.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of experiments to characterize and compare ionophores like this compound and tetronomycin.
Caption: A flowchart outlining the key experimental stages for the comprehensive characterization and comparison of ionophores.
Caption: The signaling pathway illustrating the proposed mechanism of antimicrobial action for a typical cation-transporting ionophore.
References
Validation of in vitro findings on Tetronasin's activity in in vivo animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Tetronasin, a polyether ionophore antibiotic. The content is based on available scientific literature and aims to objectively present its performance, supported by experimental data, to inform further research and development.
In Vitro Activity of this compound
This compound has demonstrated potent antimicrobial activity, primarily against Gram-positive bacteria. Its mechanism of action is attributed to its function as an ionophore, disrupting ion gradients across cellular membranes.
Antimicrobial Activity
In vitro studies have consistently shown this compound to be a powerful antimicrobial agent. It is particularly effective against a range of Gram-positive bacteria, including those of significance in both veterinary and human health. Its potency is often compared to and found to be greater than that of Monensin, another widely used ionophore.
Table 1: Summary of In Vitro Antimicrobial Activity of this compound
| Bacterial Species/Group | In Vitro Effect | Key Findings |
| Gram-positive bacteria | Potent inhibition | Generally sensitive to low concentrations of this compound. |
| Streptococcus bovis | Inhibition | Overgrowth is prevented, a key factor in preventing lactic acidosis.[1] |
| Lactobacillus species | Inhibition and reversal of proliferation | More potent than Monensin in preventing and reversing the proliferation of lactic acid-producing bacteria.[1] |
| Rumen microorganisms | Modulation of microbial ecology | Shifts fermentation towards a more energetically favorable state. |
Anticancer Activity
Preliminary in vitro studies have suggested that this compound may possess anticancer properties. One study indicated that this compound can induce the activity of spermidine/spermine N1-acetyltransferase in a human breast cancer cell line, an enzyme involved in polyamine metabolism which is often dysregulated in cancer. However, comprehensive studies detailing the specific signaling pathways and validating these initial findings are limited.
In Vivo Validation in Animal Models
The validation of this compound's in vitro findings in in vivo animal models presents a nuanced picture. While its effects on rumen microbiology and as a feed additive are well-documented in livestock, there is a notable lack of published studies validating its efficacy in preclinical animal models of bacterial infections or cancer.
Modulation of Rumen Microbiota and Prevention of Lactic Acidosis
The primary in vivo application and validation of this compound's activity is in ruminant nutrition. Its ability to modulate the rumen microbial population, observed in vitro, has been confirmed in cattle and sheep.
-
Lactic Acidosis Prevention: In vivo trials have demonstrated that this compound effectively controls the proliferation of lactic acid-producing bacteria in the rumen, thereby preventing the occurrence of lactic acidosis, a significant metabolic disorder in cattle fed high-grain diets.[1]
-
Improved Feed Efficiency: By altering the rumen microbial ecosystem to favor the production of more energetically efficient volatile fatty acids, this compound has been shown to improve feed efficiency in beef cattle.
Antimicrobial and Anticancer Efficacy in Preclinical Models
Despite the potent in vitro antimicrobial and suggestive anticancer activities, there is a conspicuous absence of publicly available studies demonstrating the efficacy of this compound in established in vivo animal models of bacterial infection (e.g., murine sepsis models) or cancer (e.g., xenograft models). This represents a critical gap between the in vitro potential and the preclinical validation of this compound for therapeutic applications beyond its use as a feed additive.
One study in sheep did investigate the in vivo development of bacterial resistance and found that cross-resistance to other ionophores like Monensin can occur.
Comparison with Alternatives
This compound's primary comparator in the context of its use as a feed additive is Monensin.
Table 2: Comparison of this compound and Monensin
| Feature | This compound | Monensin |
| Potency against Lactobacillus spp. | More potent | Less potent[1] |
| Reversal of Lactic Acidosis | Effective in reversing established lactic acidosis in vitro.[1] | Unable to reverse established lactic acidosis in vitro.[1] |
| Use in Ruminant Nutrition | Used to improve feed efficiency and prevent lactic acidosis. | Widely used for the same purposes. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summarized methodologies for key experiments cited.
In Vitro Antimicrobial Susceptibility Testing
-
Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria are selected.
-
Culture Media: Appropriate broth or agar (B569324) media (e.g., Mueller-Hinton) is used for bacterial growth.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A serial dilution of this compound is prepared in the culture medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Plates are incubated under optimal conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
In Vitro Anticancer Activity Assay (Cell Viability)
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, colon) and a non-cancerous control cell line are used.
-
Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control.
-
In Vivo Ruminant Feed Efficiency Trial (Conceptual Workflow)
-
Animal Selection: A cohort of target animals (e.g., beef cattle) of similar age, weight, and breed are selected and randomly assigned to control and treatment groups.
-
Dietary Formulation: A basal diet is formulated. The treatment group receives the basal diet supplemented with a specified concentration of this compound.
-
Acclimation Period: Animals are acclimated to the basal diet before the start of the trial.
-
Data Collection: Over a defined period (e.g., 90-120 days), feed intake is meticulously recorded daily, and animal weights are measured at regular intervals.
-
Analysis: Average daily gain (ADG), dry matter intake (DMI), and feed efficiency (G:F ratio) are calculated and statistically compared between the groups.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the known mechanism of action of this compound and conceptual workflows for its evaluation.
References
A Comparative Analysis of the Antimicrobial Spectrum of Tetronasin and Other Polyether Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of Tetronasin against other prominent polyether antibiotics, namely Monensin, Salinomycin, and Lasalocid. The information is curated to support research and development efforts in the field of antimicrobial agents.
Executive Summary
Polyether ionophore antibiotics are a class of antimicrobial compounds known for their activity primarily against Gram-positive bacteria, certain parasites, and their widespread use in veterinary medicine. This guide focuses on a comparative evaluation of this compound, a tetronic acid-containing ionophore, with the more extensively studied polyether antibiotics Monensin, Salinomycin, and Lasalocid. While all four compounds demonstrate efficacy against Gram-positive organisms, their potency and spectrum can vary. This analysis synthesizes available in vitro data to highlight these differences. Data for Monensin, Salinomycin, and Lasalocid against clinically relevant human pathogens are presented, while the available data for this compound is predominantly from studies on ruminal microorganisms, reflecting its primary area of application.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the selected polyether antibiotics against a range of Gram-positive bacteria. It is important to note that direct comparisons between tables should be made with caution, as the data for this compound originates from studies with a different focus (ruminal microbiology) compared to the others.
Table 1: Comparative in vitro activity of Monensin, Salinomycin, and Lasalocid against clinically relevant Gram-positive bacteria.
| Microorganism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Monensin | 1 - 4 | 2 | 4 |
| Salinomycin | 0.5 - 4 | 1 | 2 | |
| Lasalocid | 0.5 - 2 | 1 | 2 | |
| Staphylococcus aureus (MRSA) | Monensin | 1 - 8 | 4 | 8 |
| Salinomycin | 0.5 - 4 | 2 | 4 | |
| Lasalocid | 0.5 - 4 | 1 | 2 | |
| Enterococcus faecium | Monensin | 2 - 16 | 4 | - |
| Salinomycin | 0.125 - 1 | 0.5 | - | |
| Lasalocid | 0.25 - 1 | 0.5 | - |
Data synthesized from multiple sources. MIC₅₀ and MIC₉₀ values are representative and may vary between studies.
Table 2: In vitro activity of this compound compared to Monensin against ruminal bacteria.[1]
| Microorganism | This compound MIC (µg/mL) | Monensin MIC (µg/mL) |
| Streptococcus bovis | 0.005 | 0.31 |
| Lactobacillus casei | 0.009 | 0.5 |
| Eubacterium ruminantium | 0.02 | 0.31 |
| Bacteroides ruminicola | >10 | >10 |
| Selenomonas ruminantium | >10 | >10 |
The data from Newbold et al. (1988) indicates that this compound is significantly more potent than Monensin against several key Gram-positive ruminal bacteria.[1] For instance, this compound was found to be 55 times more active against Lactobacillus casei than Monensin.[1] Like other polyether antibiotics, both this compound and Monensin were largely inactive against the Gram-negative ruminal bacteria tested.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, which is a standard procedure for testing the susceptibility of bacteria to antimicrobial agents, including polyether antibiotics.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and adapted for the specific properties of lipophilic compounds like polyether antibiotics.
1. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare stock solutions of this compound, Monensin, Salinomycin, and Lasalocid in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 10 mg/mL.
-
Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC) and fresh clinical isolates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms like Streptococcus spp., supplement the broth with 2-5% lysed horse blood.
-
Microtiter Plates: Use sterile 96-well, U-bottom microtiter plates. For highly lipophilic compounds, low-binding plates may be considered to prevent adsorption of the antibiotic to the plastic.
2. Inoculum Preparation:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform a two-fold serial dilution of each antibiotic in the microtiter plate.
-
Add 100 µL of sterile broth to wells 2 through 12 of each row to be used.
-
Add 200 µL of the highest desired concentration of the antibiotic (prepared in broth) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting up and down, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive growth control (inoculum without antibiotic).
-
Well 12 will serve as a negative control (broth only, no inoculum) to ensure sterility.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria like Clostridium difficile, incubate in an anaerobic environment.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a spectrophotometric plate reader can be used for more accurate assessment.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mandatory Visualizations
Signaling Pathway Disruption by Polyether Ionophores
Polyether antibiotics do not target a specific signaling pathway in the traditional sense. Instead, their mechanism of action is based on the disruption of fundamental cellular processes by altering ion gradients across the cell membrane. The following diagram illustrates this general mechanism.
Caption: General mechanism of polyether ionophores.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Broth microdilution workflow.
Logical Relationship of Polyether Antibiotic Spectrum
The following diagram illustrates the general antimicrobial spectrum of polyether antibiotics, highlighting their primary activity against Gram-positive bacteria and their general lack of efficacy against Gram-negative bacteria.
Caption: Polyether antibiotic spectrum.
References
Lack of Publicly Available Comparative Data on Tetronasin Quantification Methods
A comprehensive search for publicly available studies, validation reports, and comparison guides on the cross-validation of analytical methods specifically for Tetronasin quantification did not yield specific comparative data. While general principles of analytical method validation and cross-validation are well-established, and methods for other ionophore antibiotics in various matrices have been published, direct comparisons of different analytical techniques for this compound with supporting experimental data are not readily accessible in the public domain.
Therefore, this guide provides a framework for the cross-validation of analytical methods for this compound quantification, drawing upon established regulatory guidelines and typical performance characteristics of analogous analytical techniques used for other veterinary drugs in similar matrices.
A Guide to Cross-Validation of Analytical Methods for this compound Quantification
This guide is intended for researchers, scientists, and drug development professionals to understand the principles and practicalities of cross-validating analytical methods for the quantification of this compound. Cross-validation is a critical process to ensure that an analytical method yields consistent and reliable results across different laboratories, instruments, or even different analytical principles.[1][2][3][4]
Potential Analytical Methods for this compound Quantification
Based on the chemical nature of this compound (an ionophore antibiotic) and established methods for similar compounds, two primary analytical techniques are likely to be employed for its quantification: High-Performance Liquid Chromatography (HPLC) with UV or post-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in the sample matrix based on its physicochemical properties.[5][6][7][8] Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or more commonly for ionophores, through post-column derivatization to enhance detectability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry.[9][10][11] It is often considered the gold standard for residue analysis in complex matrices like animal feed and tissues.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are hypothetical, yet representative, experimental protocols for the quantification of this compound using HPLC and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
1. Sample Preparation (Animal Feed Matrix):
- Weigh 10 g of a homogenized feed sample into a 50 mL centrifuge tube.
- Add 20 mL of a suitable extraction solvent (e.g., methanol (B129727)/water, 80:20 v/v).
- Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 20 µL.
3. Post-Column Derivatization:
- Reagent: Vanillin solution in acidic methanol.
- Reaction Temperature: 90 °C in a reaction coil.
- Detection: UV-Vis detector at a specified wavelength (e.g., 520 nm).
4. Calibration:
- Prepare a series of calibration standards by spiking blank feed extract with known concentrations of this compound reference standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Animal Tissue Matrix):
- Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
- Add an internal standard solution.
- Add 10 mL of acidified acetonitrile.
- Homogenize for 1 minute.
- Add salting-out salts (e.g., magnesium sulfate (B86663) and sodium chloride) and shake vigorously.
- Centrifuge at 5000 rpm for 10 minutes.
- Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) for cleanup.
- Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system.
- Column: A suitable C18 or similar column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound.
Data Presentation: Comparison of Method Performance
The following table summarizes the typical performance characteristics that should be evaluated during a cross-validation study. The values provided are illustrative and based on typical data for the analysis of veterinary drug residues.
| Performance Parameter | HPLC with Post-Column Derivatization (Illustrative) | LC-MS/MS (Illustrative) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.99 |
| Range | 10 - 200 mg/kg | 0.1 - 50 µg/kg | Dependent on intended use |
| Accuracy (% Recovery) | 85 - 110% | 90 - 107% | 80 - 120% |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | < 10% | < 7% | < 15% |
| - Intermediate Precision (Inter-day) | < 15% | < 10% | < 20% |
| Limit of Detection (LOD) | 2 mg/kg | 0.05 µg/kg | S/N > 3 |
| Limit of Quantification (LOQ) | 10 mg/kg | 0.1 µg/kg | S/N > 10 |
| Specificity | Moderate | High | No significant interference at the retention time of the analyte |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ovid.com [ovid.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tetronasin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Tetronasin, an ionophore antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental contamination, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
Principles of this compound Disposal
This compound, like other ionophores, is recognized for its biological activity and potential toxicity. Therefore, its disposal must be managed as hazardous chemical waste. Improper disposal can lead to the contamination of water and soil, potentially contributing to antimicrobial resistance and adverse effects on aquatic life. The following procedures are based on established best practices for antibiotic and chemical waste disposal in a laboratory setting.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired pure this compound powder should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated materials such as personal protective equipment (gloves, lab coats), weigh boats, and absorbent paper must be placed in a designated hazardous waste bag within a rigid, leak-proof container.
-
Chemically contaminated sharps (needles, scalpels, Pasteur pipettes) must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
-
Liquid Waste:
-
Stock solutions of this compound are to be considered hazardous chemical waste.[1] They should be collected in a dedicated, sealed, and appropriately labeled waste container.
-
Aqueous solutions containing this compound should not be disposed of down the drain. Collect these solutions in a designated hazardous liquid waste container.
-
The container must be compatible with the solvents used.
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Waste containers should be kept closed except when adding waste. Store them in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals.
3. Decontamination of Labware:
-
Empty Containers: Thoroughly rinse empty this compound containers (e.g., vials, bottles) three times with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
Glassware and Equipment: Reusable glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by washing with a suitable solvent, followed by a standard laboratory cleaning procedure. The initial solvent wash must be collected as hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste in the regular trash, biohazard bags, or down the sanitary sewer.
Potential Inactivation of Ionophore Antibiotics
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet (SDS) and detailed experimental studies on this compound, quantitative data regarding its specific disposal parameters (e.g., degradation rates under various conditions) are not available at this time. The table below summarizes key information about the compound.
| Property | Value |
| CAS Registry Number | 75139-06-9 |
| Molecular Formula | C₃₅H₅₄O₈ |
| Molecular Weight | 602.8 g/mol |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Tetronasin: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Tetronasin necessitates a cautious approach based on the known hazards of its chemical class. While a dedicated SDS providing quantitative toxicity data and specific handling protocols for this compound is not publicly available, its classification as a polyether ionophore antibiotic warrants the implementation of stringent safety measures. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, drawing upon general principles for handling potent and uncharacterized compounds.
Understanding the Risks: The Polyether Ionophore Class
Polyether ionophores are known for their ability to transport cations across biological membranes, a mechanism that can lead to significant toxicity.[1] The primary toxic effects are observed in myocardial and skeletal muscle cells and result from the disruption of cellular ion balance.[1] The toxicity of these compounds can vary significantly depending on the specific molecule, the dose administered, and the species.[1]
General Toxicity of Polyether Ionophores:
| Characteristic | Description |
| Primary Mechanism of Toxicity | Disruption of cellular ion gradients, leading to an imbalance of ions like Ca2+ and inhibition of mitochondrial oxidative phosphorylation.[1] |
| Target Organs | Primarily affects myocardial and skeletal muscle cells.[1] |
| Factors Influencing Toxicity | Dose, species, and age of the animal are critical factors.[1] Some ionophores are known to be highly toxic to certain species, such as horses.[2][3] |
| Clinical Signs of Intoxication | Anorexia, lethargy, muscle weakness, and dysregulation of myocardial cells.[1][3] |
Prudent Practices for Handling this compound
Given the lack of specific data for this compound, it must be handled as a compound with unknown toxicity, which necessitates a conservative approach to personal protective equipment (PPE) and handling procedures. The following protocols are based on standard laboratory safety guidelines for potent or uncharacterized substances.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves, double-gloving recommended. | To prevent skin contact. Given the unknown dermal absorption of this compound, minimizing any potential contact is crucial. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes or aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably a disposable or dedicated one. | To protect clothing and skin from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the powder form or creating solutions. | To prevent inhalation of airborne particles. |
Experimental Workflow and Handling
All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents to minimize movement in and out of the hood.
-
Weighing: If working with solid this compound, weigh the required amount on a tared weigh boat inside the fume hood. Use a spatula to handle the powder and avoid creating dust.
-
Solution Preparation: To prepare a solution, slowly add the weighed this compound to the solvent in a suitable container within the fume hood. Cap the container securely and mix gently.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. Dispose of all contaminated disposables as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4][5]
Operational and Disposal Plans
Proper containment and disposal are critical to prevent environmental contamination and accidental exposure.
Waste Disposal
All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.[6]
Waste Segregation and Disposal Protocol:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[6]
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous waste.
Visualizing Safety Protocols
To further clarify the necessary safety and operational procedures, the following diagrams illustrate the key decision-making processes.
Caption: A workflow for the safe handling of this compound in a laboratory setting.
Caption: A decision tree for the proper disposal of this compound-contaminated waste.
By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. The absence of specific safety data underscores the importance of treating this compound with the highest level of caution.
References
- 1. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of the chronic oral toxicity of polyether ionophore antibiotics in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. periodicos.newsciencepubl.com [periodicos.newsciencepubl.com]
- 4. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. csun.edu [csun.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
